molecular formula C10H15N3O5 B15141213 N4-Methylarabinocytidine

N4-Methylarabinocytidine

Cat. No.: B15141213
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-ASDJZEQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Methylarabinocytidine is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1

InChI Key

LZCNWAXLJWBRJE-ASDJZEQESA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N4-Methylarabinocytidine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methylarabinocytidine is a synthetic nucleoside analog belonging to the class of cytidine (B196190) derivatives. This document provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as an inhibitor of DNA methyltransferases (DNMTs). Detailed experimental protocols for its synthesis, purification, and analysis are outlined, based on established methodologies for similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and epigenetics.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCytidine (Parent Compound)
Molecular Formula C10H15N3O5[1]C9H13N3O5[2]
Molecular Weight 257.24 g/mol [3]243.217 g/mol [2]
Melting Point Data not available230 °C (decomposes)[2]
Solubility Inferred from analogs: Likely soluble in DMSO and water.Water: 49 mg/mL; DMSO: 49 mg/mL; Ethanol: Insoluble[4]
Stability Data not available. Stability testing as per ICH guidelines is recommended.[5][6][7][8][9]Stable under standard conditions.

Chemical Structure

The chemical structure of this compound consists of an arabinose sugar moiety linked to an N4-methylated cytosine base. The key structural features include:

  • Arabinose Sugar: An epimer of ribose where the hydroxyl group at the 2' position is in the up configuration. This stereochemistry is crucial for its biological activity.

  • N4-Methylcytosine Base: The exocyclic amino group of cytosine is methylated. This modification influences its base-pairing properties and its interaction with enzymes like DNMTs.

The three-dimensional structure of N4-methylcytosine within a DNA duplex has been elucidated by X-ray crystallography. In a Z-DNA conformation, the methyl group of N4-methylcytosine protrudes into the solvent region and is positioned trans to the N3 atom of the cytosine ring.[10][11][12] This structural feature has minimal impact on the overall base-pairing morphology of the Z-DNA duplex.[10][11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related nucleoside analogs.[13][14][15][16][17]

Synthesis of this compound (via Phosphoramidite (B1245037) Chemistry)

This protocol outlines a plausible synthetic route based on the widely used phosphoramidite method for oligonucleotide synthesis.

Experimental Workflow:

SynthesisWorkflow Arabinofuranose Protected Arabinofuranose Coupling Coupling with N4-Methylcytosine Arabinofuranose->Coupling Protection1 5'-OH Protection (DMT) Coupling->Protection1 Phosphitylation 3'-OH Phosphitylation Protection1->Phosphitylation Amidite This compound Phosphoramidite Phosphitylation->Amidite SolidSupport Solid-Phase Synthesis Amidite->SolidSupport Couple to solid support Cleavage Cleavage & Deprotection SolidSupport->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Methodology:

  • Protection of Arabinose: Start with a suitably protected arabinofuranose derivative, for instance, with a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl and a protecting group on the 2'-hydroxyl.

  • Glycosylation: Couple the protected arabinofuranose with silylated N4-methylcytosine in the presence of a Lewis acid catalyst to form the nucleoside.

  • Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the phosphoramidite monomer.

  • Solid-Phase Synthesis (Optional, for oligomers): The phosphoramidite can be used in an automated DNA/RNA synthesizer for incorporation into an oligonucleotide chain.

  • Cleavage and Deprotection: Treat the solid support-bound nucleoside (or oligonucleotide) with a reagent cocktail (e.g., concentrated ammonium (B1175870) hydroxide) to cleave it from the support and remove the protecting groups from the base and phosphate.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

  • Column: A C18 reverse-phase column is typically used for the purification of nucleosides and their analogs.[18]

  • Mobile Phase: A gradient of a volatile buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 260-280 nm) is used to monitor the elution of the product.

  • Sample Recovery: The volatile buffer can be removed by lyophilization to yield the purified product.[18]

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of nucleoside analogs.[19][20][21][22]

  • ¹H NMR: Provides information on the protons of the sugar moiety and the nucleobase, confirming the identity and purity of the compound.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC): Used to assign the proton and carbon signals and to confirm the connectivity of the atoms.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.[23][24][25]

  • Method: A reverse-phase method similar to the one used for purification can be employed for analytical purposes.

  • Purity Determination: The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Mechanism of Action: DNA Methyltransferase Inhibition

This compound is a cytidine analog and is proposed to act as an inhibitor of DNA methyltransferases (DNMTs).[3] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers.

Proposed Signaling Pathway:

DNMT_Inhibition cluster_cell Cancer Cell N4MA This compound N4MA_TP This compound Triphosphate N4MA->N4MA_TP Phosphorylation DNA_Incorp Incorporation into DNA during replication N4MA_TP->DNA_Incorp Covalent_Adduct Covalent DNMT1-DNA Adduct DNA_Incorp->Covalent_Adduct DNMT1 attempts methylation DNMT1 DNMT1 DNMT1->Covalent_Adduct DNMT1_Deg DNMT1 Degradation Covalent_Adduct->DNMT1_Deg Hypomethylation DNA Hypomethylation DNMT1_Deg->Hypomethylation leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis

Caption: Proposed mechanism of DNMT1 inhibition.

Detailed Mechanism:

  • Cellular Uptake and Activation: this compound enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.

  • Incorporation into DNA: During DNA replication, this compound triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate.

  • DNMT Trapping: When DNMT1, the maintenance methyltransferase, attempts to methylate the incorporated N4-methylcytosine, the N4-methyl group interferes with the catalytic mechanism. This leads to the formation of a stable covalent adduct between the enzyme and the DNA.[26][27]

  • Enzyme Degradation and Hypomethylation: The trapped DNMT1 is targeted for degradation, leading to a depletion of cellular DNMT1 levels.[26] The subsequent rounds of DNA replication result in a passive demethylation of the genome.

  • Gene Reactivation and Anti-tumor Effects: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[28]

Conclusion

This compound is a promising nucleoside analog with potential as a DNA methyltransferase inhibitor. This technical guide provides a foundational understanding of its chemical properties, structure, and proposed mechanism of action. The outlined experimental protocols, based on established chemistries for similar compounds, offer a starting point for its synthesis and further investigation. Future research should focus on obtaining explicit experimental data for its physicochemical properties and on elucidating its precise biological activity and therapeutic potential.

References

An In-depth Technical Guide to the Core Mechanism of Action of N4-Methylarabinocytidine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N4-Methylarabinocytidine is a specialized cytidine (B196190) nucleoside analog. While its existence is confirmed, extensive public research detailing its specific mechanism of action is limited.[1][2][3] This guide synthesizes information on its core structure and the well-established mechanisms of closely related analogs, primarily Cytarabine (ara-C) and the functional implications of N4-methylation on cytidine, to project a comprehensive model of its activity.

Executive Summary

This compound is a modified pyrimidine (B1678525) nucleoside analog with significant potential as an anti-cancer agent.[2] Structurally, it combines two key features: an arabinose sugar moiety, characteristic of the well-established chemotherapeutic agent Cytarabine (ara-C), and a methyl group at the N4 position of the cytosine base. This unique combination suggests a multi-faceted mechanism of action centered on the disruption of nucleic acid synthesis and potential modulation of epigenetic processes. The primary proposed mechanisms are:

  • Inhibition of DNA Synthesis: Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate (N4-Me-ara-CTP), the molecule acts as a competitive inhibitor of DNA polymerases. Its incorporation into the growing DNA strand leads to chain termination and cell cycle arrest, primarily during the S-phase.[4][5][6]

  • Induction of DNA Damage: The arabinose sugar creates steric hindrance within the DNA helix, disrupting its structure and making it difficult for DNA repair enzymes to function, leading to the accumulation of DNA damage.[4][7]

  • Potential Inhibition of DNA Methyltransferases (DNMTs): As a cytidine analog, this compound may act as a mechanism-based inhibitor of DNMTs, leading to hypomethylation and the re-expression of silenced tumor suppressor genes.[2][8]

  • Modulation of Metabolism and Resistance: The N4-methyl group may alter the molecule's susceptibility to deamination by cytidine deaminase (CDA), a primary mechanism of resistance to agents like Cytarabine.[6] This could lead to increased bioavailability and sustained intracellular concentrations of the active compound.

This document provides a detailed exploration of these mechanisms, supported by data from related compounds, outlines relevant experimental protocols for its investigation, and visualizes the key pathways involved.

Core Mechanism of Action

The anti-neoplastic activity of this compound is contingent on its intracellular metabolism and subsequent interaction with cellular machinery involved in DNA replication and epigenetic regulation.

Intracellular Transport and Activation

Like other nucleoside analogs, this compound requires active transport into the cancer cell, primarily via human equilibrative nucleoside transporters (hENTs).[6] Once inside, it undergoes sequential phosphorylation to its active triphosphate form, N4-Me-ara-CTP. This process is catalyzed by a series of kinases:

  • Deoxycytidine kinase (dCK): Catalyzes the initial and rate-limiting step, converting the nucleoside to this compound monophosphate (N4-Me-ara-CMP).

  • Cytidylate kinase (CMPK): Converts N4-Me-ara-CMP to this compound diphosphate (B83284) (N4-Me-ara-CDP).

  • Nucleoside diphosphate kinase (NDPK): Catalyzes the final phosphorylation to the active this compound triphosphate (N4-Me-ara-CTP).

cluster_outside Extracellular Space cluster_inside Intracellular Space N4-Me-ara-C_out This compound N4-Me-ara-C_in This compound N4-Me-ara-C_out->N4-Me-ara-C_in hENT1 N4-Me-ara-CMP N4-Me-ara-CMP N4-Me-ara-C_in->N4-Me-ara-CMP dCK N4-Me-ara-CDP N4-Me-ara-CDP N4-Me-ara-CMP->N4-Me-ara-CDP CMPK N4-Me-ara-CTP N4-Me-ara-CTP (Active) N4-Me-ara-CDP->N4-Me-ara-CTP NDPK

Figure 1: Intracellular activation pathway of this compound.

Inhibition of DNA Synthesis and Chain Termination

The active N4-Me-ara-CTP is structurally similar to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for binding to the active site of DNA polymerases during DNA replication (S-phase of the cell cycle).[5][7]

Upon incorporation into a growing DNA strand, the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance. This conformational change in the sugar-phosphate backbone of the DNA makes it a poor substrate for the further addition of nucleotides, effectively terminating DNA chain elongation.[4] This leads to an accumulation of DNA strand breaks and the activation of cell cycle checkpoints, ultimately triggering apoptosis.

N4-Me-ara-CTP N4-Me-ara-CTP DNAPol DNA Polymerase N4-Me-ara-CTP->DNAPol Competitive Inhibition dCTP dCTP (natural) dCTP->DNAPol Replication DNA Replication (S-Phase) DNAPol->Replication Incorporation Incorporation into DNA Replication->Incorporation Termination Chain Termination & Steric Hindrance Incorporation->Termination Damage DNA Damage Termination->Damage Apoptosis Apoptosis Damage->Apoptosis

Figure 2: Mechanism of DNA synthesis inhibition by this compound.

Potential for DNMT Inhibition

Cytidine analogs like 5-azacytidine (B1684299) and zebularine (B1662112) are known to inhibit DNA methyltransferases.[8] These enzymes work by forming a transient covalent bond with the cytosine base they are methylating. When a cytidine analog is incorporated into the DNA, this covalent complex can become irreversible, trapping the enzyme and depleting its cellular pool. This leads to passive demethylation of the genome during subsequent rounds of replication. The N4-methyl group on this compound could influence the interaction with the DNMT active site, potentially making it an effective inhibitor. The consequence of DNMT inhibition is the reactivation of tumor suppressor genes silenced by promoter hypermethylation, a common hallmark of cancer.[9]

Quantitative Data Summary

While specific quantitative data for this compound is not broadly available, we can extrapolate expected performance metrics based on related, well-characterized cytidine analogs like Cytarabine and RX-3117.[10] The following table presents a comparative summary of key parameters that would be essential to determine for this compound.

ParameterCytarabine (Ara-C)RX-3117 (Fluorocyclopentenylcytosine)This compound (Projected)
Primary Activating Kinase Deoxycytidine Kinase (dCK)Uridine-Cytidine Kinase (UCK)[10]Deoxycytidine Kinase (dCK)
Primary Mechanism DNA Polymerase Inhibition, DNA Incorporation[4][6]RNA/DNA Incorporation, DNMT1 Downregulation[10]DNA Polymerase Inhibition, DNA Incorporation, Potential DNMT Inhibition
IC50 Range (Leukemia cells) 0.1 - 10 µM0.4 - 30 µM[10]Expected to be in the low micromolar to nanomolar range
Primary Resistance Mechanism Deamination by Cytidine Deaminase (CDA)[6]Transporter deficiency, Reduced UCK activityPotentially reduced susceptibility to CDA due to N4-methylation
Cell Cycle Specificity S-Phase[5]S-PhaseS-Phase

Key Experimental Protocols

The following protocols are foundational for characterizing the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Methodology:

    • Cell Culture: Seed cancer cell lines (e.g., AML cell lines like MV4-11, THP-1; solid tumor lines like A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO or PBS).

    • Viability Assessment: Add a viability reagent such as Resazurin or a tetrazolium salt (e.g., MTS, MTT) and incubate for 2-4 hours.

    • Data Acquisition: Measure absorbance or fluorescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Treatment: Treat cells with this compound at concentrations around the IC50 value for 24, 48, and 72 hours.

    • Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would support the hypothesis of DNA synthesis inhibition.

DNA Synthesis Inhibition Assay
  • Objective: To directly measure the inhibition of de novo DNA synthesis.

  • Methodology:

    • Treatment: Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours).

    • Labeling: Add a labeled nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or Bromodeoxyuridine (BrdU), to the culture medium and incubate for 1-2 hours.

    • Detection:

      • For EdU: Fix and permeabilize the cells, then use a click chemistry reaction to attach a fluorescent azide.

      • For BrdU: Fix, permeabilize, and treat with DNase to expose the incorporated BrdU. Detect with a fluorescently-labeled anti-BrdU antibody.

    • Analysis: Quantify the fluorescence signal using flow cytometry or high-content imaging. A reduction in signal indicates inhibition of DNA synthesis.

Conclusion

This compound represents a promising therapeutic agent with a rationally designed structure poised to overcome some of the limitations of existing cytidine analogs. Its core mechanism likely involves the potent inhibition of DNA synthesis, characteristic of its arabinoside backbone, complemented by the unique properties conferred by the N4-methyl group. This modification may enhance its metabolic stability and introduce additional mechanisms of action, such as DNMT inhibition. The experimental framework provided herein offers a clear path for the detailed elucidation of its anti-cancer properties and continued development as a novel therapeutic for a range of malignancies.

References

A Technical Guide to the Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Against RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog with broad-spectrum antiviral activity against a wide range of RNA viruses. As the active metabolite of the orally bioavailable prodrug molnupiravir (B613847), NHC has garnered significant attention for its therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the antiviral properties of NHC, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. Detailed diagrams are included to illustrate key pathways and experimental workflows.

Mechanism of Action

NHC exerts its antiviral effect through a mechanism known as lethal mutagenesis.[4][5] Following administration, the prodrug molnupiravir is rapidly hydrolyzed in plasma to NHC.[2] Inside the host cell, NHC is phosphorylated to its active triphosphate form, NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp), the key enzyme in viral replication, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine (B1682114) triphosphate).[4][6][7]

The incorporation of NHC-TP into the nascent viral RNA is the critical step. NHC has the unique ability to ambiguously pair like either cytidine (B196190) or uridine during subsequent rounds of RNA replication.[4] This leads to a catastrophic accumulation of mutations throughout the viral genome.[1][4] The resulting mutated viruses are less fit and lose their ability to replicate effectively, ultimately leading to the clearance of the infection.[1][8] A key advantage of this mechanism is that it has a high genetic barrier to the development of resistance.[5]

Signaling Pathway of NHC Action

The following diagram illustrates the intracellular conversion of molnupiravir and the subsequent mechanism of viral inhibition by NHC.

NHC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell Molnupiravir Molnupiravir Molnupiravir_in Molnupiravir Molnupiravir->Molnupiravir_in Cellular Uptake NHC β-D-N4-hydroxycytidine (NHC) Molnupiravir_in->NHC Esterase Hydrolysis NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Host Kinases (Phosphorylation) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Incorporation Viral_RNA Nascent Viral RNA Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Ambiguous Base Pairing Error_Catastrophe Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Intracellular activation of Molnupiravir to NHC and its mutagenic action on viral RNA.

Quantitative Antiviral Activity

The in vitro efficacy of NHC has been demonstrated against a broad range of RNA viruses. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies. These values represent the concentration of the compound required to inhibit viral replication by 50%.

Virus Family/SpeciesCell LineEC₅₀/IC₅₀ (µM)Reference
Coronaviridae
SARS-CoV-2A549-hACE20.3[4]
SARS-CoV-2imHC0.7[2]
Flaviviridae
Dengue Virus (DENV-2)imHC0.7[2]
Zika Virus (ZIKV)imHC0.5[2]
Togaviridae
Chikungunya Virus (CHIKV)Vero0.4[2]
Venezuelan Equine Encephalitis Virus (VEEV)N/APotent Activity[3]
Orthomyxoviridae
Influenza A (H1N1)Vero0.8[2]
Paramyxoviridae
Respiratory Syncytial Virus (RSV-A)HEp-24.6[2]
Bunyavirales
La Crosse Virus (LACV)VeroPotent Activity[1]

Experimental Protocols

The evaluation of NHC's antiviral activity involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Antiviral Efficacy Assay (e.g., Plaque Reduction or Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral replication.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 24- or 48-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a serial dilution of NHC in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1-2 hours.

  • Treatment: After the incubation period, remove the viral inoculum, wash the cells, and add the medium containing the different concentrations of NHC. Include a "no-drug" virus control and a "no-virus" cell control.

  • Incubation: Incubate the plates for a period sufficient for viral replication (typically 24-72 hours), depending on the virus.

  • Quantification:

    • Yield Reduction: Harvest the supernatant and determine the viral titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

    • Plaque Reduction: For plaque-forming viruses, after the infection step, an overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the drug dilutions is added to restrict viral spread to adjacent cells. After incubation, plaques are visualized by staining (e.g., with crystal violet), counted, and compared to the no-drug control.

  • Data Analysis: Calculate the EC₅₀/IC₅₀ value by plotting the percentage of viral inhibition against the drug concentration using non-linear regression analysis.

Experimental Workflow: Antiviral Assay

Antiviral_Workflow A 1. Seed Host Cells in Multi-well Plate C 3. Infect Cell Monolayer with RNA Virus A->C B 2. Prepare Serial Dilutions of NHC D 4. Remove Inoculum & Add NHC-containing Medium B->D C->D E 5. Incubate for Viral Replication Period D->E F 6. Quantify Viral Titer (e.g., Plaque Assay) E->F G 7. Calculate EC50/IC50 Value F->G Synergy_Diagram cluster_synthesis De Novo Pyrimidine Synthesis Precursors Cellular Precursors DHODH DHODH Enzyme Precursors->DHODH Pyrimidines Natural Pyrimidines (CTP, UTP) DHODH->Pyrimidines Viral_RdRp Viral RdRp Pyrimidines->Viral_RdRp Competes with Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits NHC_TP NHC-TP NHC_TP->Viral_RdRp Incorporated by Synergistic_Effect Synergistic Antiviral Effect Viral_RdRp->Synergistic_Effect

References

N4-Acyl Arabinocytidines: A Technical Guide to a Promising Class of Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding N4-Methylarabinocytidine is limited in publicly available literature. This guide will focus on structurally related N4-acyl derivatives of arabinocytidine, such as N4-behenoyl-1-β-D-arabinofuranosylcytosine (BHAC, Enocitabine) and N4-palmitoyl-1-β-D-arabinofuranosylcytosine (PLAC), as potential surrogates to understand the therapeutic potential of this class of compounds in leukemia.

Executive Summary

Leukemia remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. N4-acyl derivatives of cytarabine (B982) (Ara-C), a cornerstone of leukemia chemotherapy, represent a promising class of prodrugs designed to enhance the therapeutic index of the parent compound. By modifying the N4 amino group of the cytosine ring, these lipophilic analogs exhibit altered pharmacokinetic profiles, resistance to deamination by cytidine (B196190) deaminase, and unique cellular uptake mechanisms. This technical guide provides a comprehensive overview of the preclinical and clinical data on N4-acyl arabinocytidines, detailing their mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative leukemia therapies.

Mechanism of Action

N4-acyl arabinocytidines function as prodrugs of cytarabine (Ara-C). Their lipophilic nature, conferred by the acyl chain, allows for a distinct mechanism of cellular entry and metabolism compared to the hydrophilic parent drug.

Cellular Uptake and Activation

Unlike Ara-C, which primarily enters cells via nucleoside transporters, N4-acyl derivatives can be taken up through a transporter-independent mechanism, likely involving passive diffusion or membrane fusion.[1][2] This alternative uptake route may be advantageous in overcoming resistance mechanisms associated with reduced transporter expression.[2]

Once inside the cell, the N4-acyl group is cleaved by intracellular enzymes, such as amidohydrolases, to release Ara-C.[3] The liberated Ara-C is then sequentially phosphorylated by deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to its active triphosphate form, Ara-CTP.

cluster_extracellular Extracellular Space cluster_cell Leukemia Cell N4_Acyl_AraC_ext N4-Acyl-Ara-C N4_Acyl_AraC_int N4-Acyl-Ara-C N4_Acyl_AraC_ext->N4_Acyl_AraC_int Transporter- independent uptake AraC Ara-C N4_Acyl_AraC_int->AraC Amidohydrolase AraCMP Ara-CMP AraC->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP dCMPK AraCTP Ara-CTP AraCDP->AraCTP NDPK DNA DNA AraCTP->DNA DNA Polymerase (Inhibition of Synthesis)

Figure 1: Cellular uptake and activation of N4-Acyl-Ara-C.

Cytotoxicity

The active metabolite, Ara-CTP, exerts its cytotoxic effects by competitively inhibiting DNA polymerase, leading to the termination of DNA chain elongation and the induction of apoptosis.[4] The sustained intracellular release of Ara-C from the N4-acyl prodrug can lead to a prolonged S-phase block and enhanced cytotoxicity.[5]

Preclinical and Clinical Data

In Vitro Cytotoxicity

While specific IC50 values for this compound are not available, data for related N4-acyl derivatives and the parent compound Ara-C provide a benchmark for their anti-leukemic activity.

CompoundCell LineIC50 (µM)Reference
Cytarabine (Ara-C)THP-16.34[6]
Cytarabine (Ara-C)U93713.15[6]
Cytarabine (Ara-C)THP-1/R (Resistant)36.01[6]
Cytarabine (Ara-C)U937/R (Resistant)90.40[6]

Note: The table will be expanded as more specific IC50 data for N4-acyl derivatives are identified.

In Vivo Efficacy

Preclinical studies in murine leukemia models have demonstrated the superior efficacy of N4-acyl arabinocytidines compared to Ara-C.

CompoundAnimal ModelKey FindingsReference
N4-behenoyl-Ara-C (BHAC)L1210 LeukemiaSignificantly prolonged survival time compared to Ara-C.[5][5]
N4-palmitoyl-Ara-C (PLAC)P388 & L1210 LeukemiaSuperior chemotherapeutic effects compared to orally administered Ara-C.[7][7]
Clinical Pharmacokinetics

Clinical studies have provided pharmacokinetic data for several N4-acyl derivatives, highlighting their distinct properties compared to Ara-C.

Table 1: Pharmacokinetic Parameters of N4-behenoyl-Ara-C (BHAC) in Acute Leukemia Patients (700 mg/m² IV infusion) [8]

ParameterBHACAra-C (from BHAC)
Cmax 173.4 ± 75.3 µg/mL102.2 ± 39.9 µg/mL
t½ α 1.00 ± 0.36 h1.37 ± 1.11 h
t½ β 4.28 ± 2.35 h11.2 ± 4.31 h

Table 2: Pharmacokinetic Parameters of Oral N4-palmitoyl-Ara-C (PLAC) in Hematologic Malignancy Patients (300 mg/m²) [9]

ParameterValue
Cmax 22.9 ± 6.4 ng/mL
Tmax 2.5 ± 1.0 h
3.8 ± 2.7 h

Experimental Protocols

Synthesis of N4-Acyl Arabinocytidines

A general method for the synthesis of N4-acyl derivatives of cytarabine involves the acylation of the N4-amino group.

AraC Cytarabine (Ara-C) Reaction Acylation Reaction AraC->Reaction AcylChloride Acyl Chloride (e.g., Behenoyl Chloride) AcylChloride->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction N4AcylAraC N4-Acyl-Ara-C Reaction->N4AcylAraC

Figure 2: General synthesis scheme for N4-Acyl-Ara-C.

Protocol Outline:

  • Dissolve cytarabine in a suitable solvent, such as pyridine.

  • Add the corresponding acyl chloride (e.g., behenoyl chloride, palmitoyl (B13399708) chloride) dropwise to the solution at a controlled temperature.

  • Allow the reaction to proceed for a specified time with stirring.

  • Quench the reaction and purify the product using techniques such as crystallization or chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

Protocol Outline:

  • Cell Seeding: Plate leukemia cells (e.g., HL-60, K-562) in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate overnight.[12]

  • Drug Treatment: Add serial dilutions of the test compound (N4-acyl arabinocytidine) and a positive control (e.g., Ara-C) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Leukemia Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are commonly used to evaluate the in vivo efficacy of anti-leukemic agents.[13][14][15][16][17][18][19][20]

LeukemiaCells Leukemia Cells (Cell Line or Patient-Derived) Engraftment Intravenous Injection & Engraftment LeukemiaCells->Engraftment ImmunodeficientMouse Immunodeficient Mouse (e.g., NOD/SCID) ImmunodeficientMouse->Engraftment Treatment Treatment Initiation (Vehicle or N4-Acyl-Ara-C) Engraftment->Treatment Monitoring Monitoring (Tumor Burden, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Spleen/Bone Marrow Analysis) Monitoring->Endpoint

Figure 3: Workflow for in vivo leukemia xenograft model.

Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension of human leukemia cells (e.g., from a cell line or a patient sample).

  • Xenotransplantation: Inject the leukemia cells intravenously into immunodeficient mice (e.g., NOD/SCID).

  • Engraftment Confirmation: Monitor for signs of leukemia engraftment, such as weight loss, hind-limb paralysis, or the presence of human CD45+ cells in peripheral blood.

  • Treatment: Once engraftment is confirmed, randomize the mice into treatment and control groups and administer the N4-acyl arabinocytidine or vehicle according to the planned schedule and route.

  • Efficacy Assessment: Monitor tumor burden (e.g., by bioluminescence imaging if cells are engineered to express luciferase) and overall survival.

  • Endpoint Analysis: At the end of the study, collect tissues such as bone marrow and spleen to assess leukemia infiltration.

Signaling Pathways

The primary mechanism of action of N4-acyl arabinocytidines is through their conversion to Ara-CTP, which then impacts DNA synthesis. However, the parent compound, Ara-C, is also known to modulate various signaling pathways, and it is plausible that the lipophilic N4-acyl derivatives may have additional or differential effects.

MAPK Pathway

Ara-C has been shown to activate the MAPK signaling pathway, including Erk1/2 and p38, which can paradoxically lead to the expression of anti-apoptotic proteins like Mcl-1, contributing to drug resistance.[4][21] The sustained, lower-level release of Ara-C from N4-acyl derivatives might modulate this response differently than bolus administration of Ara-C.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical survival pathway in leukemia cells. While direct evidence for the modulation of this pathway by N4-acyl arabinocytidines is lacking, it is a key pathway in Ara-C resistance and a potential target for combination therapies.

cluster_pathways Signaling Pathways Potentially Modulated by Ara-C/N4-Acyl-Ara-C AraC Ara-C MAPK MAPK Pathway (Erk1/2, p38) AraC->MAPK Apoptosis Apoptosis AraC->Apoptosis Survival Cell Survival & Resistance MAPK->Survival PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Survival

Figure 4: Overview of signaling pathways affected by Ara-C.

Future Directions

N4-acyl arabinocytidines hold considerable promise as a therapeutic strategy for leukemia. Future research should focus on:

  • Direct evaluation of this compound: Preclinical studies are needed to determine the specific pharmacokinetic and pharmacodynamic properties of this compound.

  • Comprehensive in vitro profiling: IC50 values of a broader range of N4-acyl derivatives against a panel of leukemia cell lines, including resistant subtypes, are required.

  • Mechanism of resistance: Investigating the specific mechanisms of resistance to N4-acyl arabinocytidines will be crucial for developing strategies to overcome them.

  • Combination therapies: Exploring the synergistic potential of N4-acyl arabinocytidines with other anti-leukemic agents, including targeted therapies, is a promising avenue.

  • Liposomal formulations: Further development of liposomal and other nanoparticle-based delivery systems for N4-acyl arabinocytidines could enhance their therapeutic efficacy and reduce toxicity.[22][23][24][25][26]

Conclusion

N4-acyl arabinocytidines represent a valuable modification of a classic chemotherapeutic agent, offering the potential for improved efficacy and the ability to overcome some mechanisms of drug resistance. While more research is needed, particularly on this compound itself, the existing data on related compounds provide a strong rationale for the continued development of this promising class of anti-leukemic agents. This technical guide serves as a foundational resource to inform and guide future research and development efforts in this area.

References

The Core of Innovation: An In-depth Technical Guide to the Discovery and Development of N4-Substituted Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-substituted cytidine (B196190) analogs represent a pivotal class of molecules in the landscape of antiviral and anticancer drug discovery. These synthetic nucleosides, characterized by a modification at the N4 position of the cytosine base, have demonstrated broad-spectrum activity against a range of pathogens, most notably RNA viruses. Their mechanism of action, primarily centered on inducing lethal mutagenesis in viral genomes, has opened new avenues for therapeutic intervention, particularly in the context of emerging viral threats. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with N4-substituted cytidine analogs, with a focus on empowering researchers in their pursuit of novel therapeutics.

Mechanism of Action: The Principle of Lethal Mutagenesis

The primary antiviral mechanism of many N4-substituted cytidine analogs, such as N4-hydroxycytidine (NHC), is the induction of "viral error catastrophe" or lethal mutagenesis.[1][2] This process involves a multi-step intracellular cascade that ultimately leads to the accumulation of debilitating mutations within the viral genome.

Signaling Pathway of Antiviral Activity

The following diagram illustrates the key steps in the metabolic activation and mutagenic action of NHC, the active form of the prodrug Molnupiravir.

Antiviral Mechanism of N4-Hydroxycytidine cluster_extracellular Extracellular Space cluster_intracellular Infected Host Cell Prodrug N4-Substituted Cytidine Analog (Prodrug) Analog N4-Substituted Cytidine Analog (e.g., NHC) Prodrug->Analog Cellular Uptake & Esterase Cleavage Analog_MP Analog Monophosphate Analog->Analog_MP Phosphorylation Kinase1 Host Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Phosphorylation Kinase2 Host Kinase Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Phosphorylation Kinase3 Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Substrate Mimicry Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation into Viral Genome Tautomerization Tautomerization of Incorporated Analog Viral_RNA->Tautomerization Ambiguous_Pairing Ambiguous Base Pairing Tautomerization->Ambiguous_Pairing Acts as C or U Mutation Point Mutations (e.g., G to A, C to U) Ambiguous_Pairing->Mutation Template for Next Replication Cycle Error_Catastrophe Error Catastrophe & Viral Inhibition Mutation->Error_Catastrophe

Caption: Metabolic activation and mutagenic mechanism of N4-hydroxycytidine.

Once inside the host cell, the N4-substituted cytidine analog is phosphorylated by host kinases to its active 5'-triphosphate form. This active metabolite then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Due to its structural similarity to natural cytidine triphosphate, it is incorporated into the nascent viral RNA strand. The incorporated analog can then undergo tautomerization, allowing it to form base pairs with either guanine (B1146940) (mimicking cytidine) or adenine (B156593) (mimicking uridine). This ambiguity leads to the introduction of point mutations during subsequent rounds of viral replication, ultimately resulting in a non-viable viral population.

Quantitative Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected N4-substituted cytidine analogs against various RNA viruses.

Table 1: Antiviral Activity (EC₅₀, µM) of N4-Substituted Cytidine Analogs against Coronaviruses.

Compound/AnalogSARS-CoV-2 (Vero E6)HCoV-229E (Huh-7)MERS-CoV
β-D-N4-hydroxycytidine (NHC)>16.5[3]--
MK-4482 (Molnupiravir)11.8[3]--
β-D-N4-O-isobutyrylcytidine (8a)3.50[3]--
Remdesivir (Control)11.1[3]--

Table 2: Antiviral Activity (EC₅₀, µM) of N4-Substituted Cytidine Analogs against Influenza Viruses.

Compound/AnalogFlu A (H1N1)Flu A (H3N2)Flu B
β-D-N4-hydroxycytidine (NHC)---
MK-4482 (Molnupiravir)--23.8[3]
β-D-N4-O-isobutyrylcytidine (8a)5.80[3]7.30[3]3.40[3]
Ribavirin (Control)---

Table 3: Cytotoxicity (CC₅₀, µM) of N4-Substituted Cytidine Analogs.

Compound/AnalogVero CellsA549 Cells
β-D-N4-O-isobutyrylcytidine (8a)>100[3]-
N4-hydroxycytidine (NHC)--
MK-4482 (Molnupiravir)--

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of N4-substituted cytidine analogs.

In Vitro Antiviral Assays

This assay is suitable for viruses that cause visible damage to host cells and is used to determine the concentration of an antiviral agent that protects 50% of the cells from virus-induced death (EC₅₀).

CPE Inhibition Assay Workflow Start Start Cell_Seeding Seed host cells (e.g., A549, Vero) in a 96-well plate and incubate to form a confluent monolayer. Start->Cell_Seeding Compound_Prep Prepare serial dilutions of the N4-substituted cytidine analog. Cell_Seeding->Compound_Prep Treatment Treat the cell monolayer with the diluted compound. Compound_Prep->Treatment Infection Infect the cells with the virus at a specific Multiplicity of Infection (MOI). Treatment->Infection Incubation Incubate for a period sufficient for CPE development (e.g., 40-56 hours). Infection->Incubation Staining Fix and stain the remaining viable cells (e.g., with crystal violet). Incubation->Staining Quantification Quantify cell viability (e.g., by measuring absorbance). Staining->Quantification EC50_Calc Calculate the EC₅₀ value from the dose-response curve. Quantification->EC50_Calc End End EC50_Calc->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., A549 for influenza, Vero E6 for SARS-CoV-2) into a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.[4][5]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in cell culture medium.

  • Treatment and Infection: Once the cells are confluent, remove the growth medium and add the diluted compound to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), virus control (virus, no compound), and a positive control antiviral.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 40-56 hours).[5]

  • Staining and Quantification: After incubation, remove the medium, and fix and stain the remaining viable cells with a solution such as 0.1% crystal violet.[5] After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by determining the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.

This assay is the gold standard for quantifying the infectivity of lytic viruses and is used to determine the concentration of an antiviral that reduces the number of plaques by 50% (EC₅₀).

Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed host cells in a multi-well plate to form a confluent monolayer. Start->Cell_Seeding Compound_Virus_Mix Prepare serial dilutions of the analog and pre-incubate with a known titer of virus. Cell_Seeding->Compound_Virus_Mix Infection Inoculate the cell monolayer with the compound-virus mixture. Compound_Virus_Mix->Infection Adsorption Allow for viral adsorption (e.g., 1-2 hours). Infection->Adsorption Overlay Remove inoculum and add a semi-solid overlay (e.g., agarose (B213101) or methylcellulose) containing the compound. Adsorption->Overlay Incubation Incubate for several days to allow for plaque formation. Overlay->Incubation Staining Fix and stain the cell monolayer to visualize plaques. Incubation->Staining Counting Count the number of plaques in each well. Staining->Counting EC50_Calc Calculate the EC₅₀ value from the dose-response curve. Counting->EC50_Calc End End EC50_Calc->End

Caption: Workflow for the Plaque Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to achieve a confluent monolayer on the day of infection.[6]

  • Compound and Virus Preparation: Prepare serial dilutions of the N4-substituted cytidine analog. In parallel, dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[7] Then, inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption and Overlay: Allow the virus to adsorb for 1-2 hours.[7] Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the compound. This restricts virus spread to adjacent cells, leading to plaque formation.

  • Incubation and Visualization: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible.[7] Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques as clear zones against a stained background of healthy cells.

  • Data Analysis: Count the plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

Analytical Chemistry Protocols

HPLC is used to determine the purity of synthesized N4-substituted cytidine analogs and to study their metabolism in biological samples.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 260-280 nm is suitable for nucleosides.

  • Sample Preparation: For biological samples, protein precipitation (e.g., with trichloroacetic acid) or solid-phase extraction may be necessary prior to analysis.[8]

NMR is essential for the structural elucidation and characterization of novel N4-substituted cytidine analogs.

Typical NMR Acquisition Parameters:

  • ¹H NMR:

    • Solvent: DMSO-d₆ or D₂O

    • Frequency: 400-600 MHz

    • Number of Scans: 16-64

    • Relaxation Delay (D1): 1-2 seconds

  • ¹³C NMR:

    • Solvent: DMSO-d₆ or D₂O

    • Frequency: 100-150 MHz

    • Number of Scans: 1024-4096

    • Relaxation Delay (D1): 2-5 seconds

    • Decoupling: Proton decoupled to obtain singlets for each carbon.

Conclusion

The discovery and development of N4-substituted cytidine analogs have provided a powerful platform for the creation of novel antiviral therapeutics. Their unique mechanism of action, centered on lethal mutagenesis, offers a promising strategy to combat a wide array of RNA viruses. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of molecules. As the threat of emerging viral diseases persists, the continued investigation of N4-substituted cytidine analogs will undoubtedly play a crucial role in our preparedness and response.

References

N4-Hydroxycytidine: A Technical Deep Dive into its Role in DNA and RNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

December 2025

Abstract

This technical whitepaper provides a comprehensive examination of N4-hydroxycytidine (NHC), a potent ribonucleoside analog with significant implications for antiviral therapy. While the initial inquiry focused on N4-Methylarabinocytidine, a thorough review of the scientific literature indicates that N4-hydroxycytidine is the extensively studied compound with a well-documented mechanism of action. This document will, therefore, focus on NHC, clarifying its established role in the inhibition of viral RNA synthesis and exploring its potential interactions with host cell DNA synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

Introduction: The Rise of Nucleoside Analogs in Antiviral Research

Nucleoside analogs represent a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, these molecules can be incorporated into nascent viral nucleic acid chains, leading to chain termination or, in the case of N4-hydroxycytidine, lethal mutagenesis. NHC, the active metabolite of the prodrug Molnupiravir, has garnered significant attention for its broad-spectrum activity against a range of RNA viruses. Its unique mechanism of action, which introduces catastrophic errors into the viral genome, offers a high barrier to the development of resistance. This document serves as a technical guide for researchers and drug development professionals working with or interested in the therapeutic potential of N4-hydroxycytidine.

Mechanism of Action: A Two-Pronged Approach

The primary antiviral activity of N4-hydroxycytidine is directed against viral RNA synthesis, a process termed lethal mutagenesis . However, its interaction with cellular machinery also raises considerations regarding host DNA synthesis.

Inhibition of Viral RNA Synthesis via Lethal Mutagenesis

Once administered, the prodrug Molnupiravir is rapidly converted to NHC in the plasma. NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).

The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate, incorporating it into the newly synthesized viral RNA strand. The key to NHC's mutagenic effect lies in its tautomeric nature. It can exist in two forms: one that mimics cytidine (B196190) and pairs with guanine, and another that mimics uridine (B1682114) and pairs with adenine. This ambiguous base-pairing potential leads to the introduction of mutations during subsequent rounds of RNA replication, primarily G-to-A and C-to-U transitions. The accumulation of these mutations across the viral genome results in a non-viable viral progeny, a phenomenon known as "error catastrophe".

Lethal_Mutagenesis cluster_host_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (Prodrug) NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Incorporation Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Ambiguous Base Pairing (pairs with G or A) Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Template for Replication Error_Catastrophe Error Catastrophe (Non-viable virus) Mutated_RNA->Error_Catastrophe

Figure 1: Mechanism of lethal mutagenesis by N4-hydroxycytidine.

Interaction with Host DNA Synthesis

A secondary consideration for NHC is its potential to be a substrate for host cell DNA polymerases. The ribonucleoside diphosphate (B83284) form of NHC (NHC-DP) can be converted to its deoxyribonucleoside counterpart (dNHC-DP) by the host enzyme ribonucleotide reductase. Subsequently, dNHC-DP can be phosphorylated to dNHC-TP, which could then be incorporated into the host cell's DNA during replication. This incorporation has the potential to be mutagenic. Studies have shown that NHC can induce mutations in mammalian cell culture assays, such as the HPRT assay. However, in vivo studies have suggested a low risk of genotoxicity at therapeutic doses.

DNA_Interaction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NHC_DP NHC-Diphosphate dNHC_DP dNHC-Diphosphate NHC_DP->dNHC_DP Ribonucleotide Reductase dNHC_TP dNHC-Triphosphate dNHC_DP->dNHC_TP Host Kinases DNA_Polymerase Host DNA Polymerase dNHC_TP->DNA_Polymerase Incorporation Host_DNA Host DNA DNA_Polymerase->Host_DNA Potential_Mutation Potential for Mutation Host_DNA->Potential_Mutation

Figure 2: Potential pathway for N4-hydroxycytidine interaction with host DNA synthesis.

Quantitative Data on Efficacy and Cytotoxicity

The antiviral activity of N4-hydroxycytidine has been quantified against a variety of RNA viruses. The following tables summarize key in vitro efficacy (EC50) and cytotoxicity (CC50) data.

| Table 1: Antiviral Activity of N4-hydroxycytidine (NHC) against various RNA viruses | | :--- | :--- | :--- | :--- | | Virus | Cell Line | EC50 (µM) | Reference | | Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 |[1] | | MERS-CoV | Vero | 0.56 |[1] | | SARS-CoV-2 | Vero E6 | 0.3 |[2] | | Influenza A (H1N1) | MDCK | 0.5 - 2.5 | | | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.8 | | | Chikungunya virus (CHIKV) | Vero | 0.4 | | | Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.1 | |

| Table 2: Cytotoxicity of N4-hydroxycytidine (NHC) in various cell lines | | :--- | :--- | :--- | | Cell Line | CC50 (µM) | Reference | | DBT-9 | >200 |[1] | | Vero | >10 |[1] | | Vero E6 | >10 | | | A549 | >10 | | | Huh-7 | >25 | | | MDCK | >100 | |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of N4-hydroxycytidine.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay assesses the ability of the active triphosphate form of NHC (NHC-TP) to be incorporated by viral RdRp.

Materials:

  • Purified recombinant viral RdRp

  • RNA template/primer duplex

  • ATP, GTP, CTP, UTP solutions (10 mM)

  • NHC-TP

  • Reaction Buffer (50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP)

  • Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Procedure:

  • Prepare the reaction mixture on ice in a total volume of 20 µL:

    • 10 µL of 2x Reaction Buffer

    • 1 µL of RNA template/primer (10 µM)

    • 1 µL of ATP, CTP, UTP mix (1 mM each)

    • 1 µL of GTP (100 µM)

    • 1 µL of [α-³²P]GTP

    • Varying concentrations of NHC-TP (e.g., 0.1, 1, 10, 100 µM)

    • Nuclease-free water to 18 µL

  • Initiate the reaction by adding 2 µL of purified RdRp (e.g., 1 µM).

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C) for 30-60 minutes.

  • Stop the reaction by adding 20 µL of Stop Solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The presence of full-length or extended RNA products indicates polymerase activity, while a reduction in product formation in the presence of NHC-TP indicates inhibition.

RdRp_Assay_Workflow start Prepare Reaction Mix (Buffer, T/P, NTPs, [α-³²P]GTP, NHC-TP) add_rdRp Add Viral RdRp start->add_rdRp incubate Incubate at 30°C add_rdRp->incubate stop_reaction Add Stop Solution incubate->stop_reaction denature Heat at 95°C stop_reaction->denature gel_electrophoresis Denaturing PAGE denature->gel_electrophoresis visualize Phosphorimager Analysis gel_electrophoresis->visualize

Figure 3: Experimental workflow for the in vitro RdRp inhibition assay.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[3][4][5]

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • N4-hydroxycytidine (NHC)

  • Semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the cell culture plates with host cells to form a confluent monolayer.[3]

  • Prepare serial dilutions of NHC in cell culture medium.

  • When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well.[5]

  • Incubate for 1 hour at 37°C to allow for viral adsorption.[4]

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the serially diluted NHC-containing medium to the respective wells.

  • Overlay the cells with the semi-solid overlay medium containing the corresponding concentrations of NHC.[3]

  • Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.[5]

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of NHC that reduces the plaque number by 50% compared to the untreated virus control.

HPRT Gene Mutation Assay

This assay is used to assess the mutagenic potential of a compound in mammalian cells by measuring forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.[6][7][8]

Materials:

  • Chinese Hamster Ovary (CHO) or V79 cells

  • Cell culture medium

  • N4-hydroxycytidine (NHC)

  • 6-thioguanine (B1684491) (6-TG)

  • Fetal bovine serum

  • Cell culture dishes

Procedure:

  • Culture CHO or V79 cells in standard growth medium.

  • Expose the cells to various concentrations of NHC for a defined period (e.g., 24 hours). Include positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls.

  • After exposure, wash the cells and culture them in fresh medium for an expression period (typically 7-9 days) to allow for the fixation of mutations and the turnover of existing HPRT protein.[6]

  • Following the expression period, plate a known number of cells in medium containing the selective agent, 6-thioguanine (6-TG). Also, plate a smaller number of cells in non-selective medium to determine the cloning efficiency.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with a suitable stain (e.g., Giemsa or crystal violet).

  • Count the number of colonies on both the selective and non-selective plates.

  • Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the total number of viable cells plated (corrected for cloning efficiency). An increase in the mutant frequency in NHC-treated cells compared to the negative control indicates mutagenic potential.

Quantification of NHC Incorporation into Viral RNA by LC-MS/MS

This method provides a direct and quantitative measurement of NHC incorporation into viral RNA.[1][9][10][11]

Materials:

  • Virus-infected cells treated with NHC

  • RNA extraction kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • NHC and canonical ribonucleoside standards

Procedure:

  • Infect host cells with the virus and treat with a known concentration of NHC.

  • After a suitable incubation period, harvest the cells and extract total RNA using a commercial kit.

  • Treat the RNA with DNase to remove any contaminating DNA.

  • Digest the purified RNA to its constituent ribonucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the resulting ribonucleoside mixture by LC-MS/MS.

  • Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of NHC and the four canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine).

  • Generate standard curves for each ribonucleoside to allow for accurate quantification.

  • The amount of incorporated NHC is expressed as a ratio to one of the canonical ribonucleosides (e.g., NHC/Guanosine) or as a percentage of total ribonucleosides.[9]

Concluding Remarks

N4-hydroxycytidine stands as a significant advancement in the field of antiviral nucleoside analogs. Its mechanism of lethal mutagenesis presents a powerful tool against a broad range of RNA viruses. While its potential for interaction with host DNA synthesis warrants careful consideration and further investigation, the current body of evidence from in vivo studies suggests a favorable safety profile at therapeutic concentrations. The detailed methodologies and quantitative data presented in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further research and development of NHC and related compounds as next-generation antiviral therapeutics.

References

N4-Methylarabinocytidine: A Technical Guide on its Potential Role in Viral Replication Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methylarabinocytidine, a derivative of the well-known antiviral and antineoplastic agent arabinofuranosylcytosine (Ara-C), holds potential as a therapeutic agent against viral infections. While direct extensive research on this compound is limited, studies on its closely related N4-acyl derivatives provide compelling evidence for its probable mechanism of action and antiviral activity, particularly against DNA viruses such as human cytomegalovirus (HCMV). This technical guide synthesizes the available information on related compounds to provide a comprehensive overview of the core concepts, potential antiviral effects, mechanism of action, and relevant experimental protocols for this compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. Their structural similarity to natural nucleosides allows them to be incorporated into viral nucleic acids, disrupting the replication process. Arabinofuranosylcytosine (Ara-C) is a potent inhibitor of DNA synthesis with established clinical use. Modifications to the Ara-C scaffold, such as at the N4 position of the cytosine base, can modulate its biological activity, metabolic stability, and cellular uptake. This guide focuses on this compound, a methylated analog of Ara-C, and explores its potential as a viral replication inhibitor based on data from closely related N4-substituted Ara-C derivatives.

Antiviral Activity (Based on N4-Acyl Derivatives)

CompoundVirusCell LineEfficacy MetricResultCitation
N4-behenoyl-1-β-D-arabinofuranosylcytosine (BH-AC)HCMVNot SpecifiedDose-response curveSimilar to Ganciclovir[1]
3'-O-decanoyl-Ara-CDNA VirusesNot SpecifiedAntiviral ActivityComparable to Ara-C[2]
Acyl derivatives of Ara-CHerpes Simplex Virus (HSV-1 & HSV-2)Not SpecifiedHigher activity against HSV-2 than HSV-1Acyl derivatives showed differential activity[2][3]

Table 1: Summary of Antiviral Activity of N4-Acyl Arabinofuranosylcytosine Derivatives

Mechanism of Action

The proposed mechanism of action for this compound is analogous to that of Ara-C and its other N4-substituted derivatives, which act as inhibitors of viral DNA synthesis[1].

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication N4-Methyl-ara-C This compound N4-Methyl-ara-C_MP This compound Monophosphate N4-Methyl-ara-C->N4-Methyl-ara-C_MP Host Kinases N4-Methyl-ara-C_DP This compound Diphosphate N4-Methyl-ara-C_MP->N4-Methyl-ara-C_DP Host Kinases N4-Methyl-ara-C_TP This compound Triphosphate (Active Form) N4-Methyl-ara-C_DP->N4-Methyl-ara-C_TP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase N4-Methyl-ara-C_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain N4-Methyl-ara-C_TP->Viral_DNA Incorporation Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

Figure 1: Proposed mechanism of action for this compound.

The process involves:

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Host cell kinases sequentially phosphorylate the molecule to its monophosphate, diphosphate, and finally its active triphosphate form (this compound-TP).

  • Inhibition of Viral DNA Polymerase: this compound-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).

  • Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, sterically hinders the formation of the subsequent phosphodiester bond. This leads to premature chain termination and the cessation of viral DNA replication[1].

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and antiviral evaluation of this compound, based on methodologies reported for similar compounds.

Synthesis of this compound

This proposed synthesis is adapted from procedures for the N-alkylation of cytosine derivatives[4].

Synthesis_Workflow Ara-C Arabinofuranosylcytosine (Ara-C) Protection Protection of Hydroxyl Groups Ara-C->Protection e.g., Silylation N4-Methylation N4-Methylation Protection->N4-Methylation e.g., Methyl iodide, strong base Deprotection Deprotection N4-Methylation->Deprotection e.g., TBAF Purification Purification Deprotection->Purification Chromatography Final_Product This compound Purification->Final_Product

Figure 2: Proposed workflow for the synthesis of this compound.

Materials:

  • Arabinofuranosylcytosine (Ara-C)

  • Silylating agent (e.g., tert-Butyldimethylsilyl chloride)

  • Base for protection (e.g., Imidazole)

  • Strong, non-nucleophilic base (e.g., Potassium hexamethyldisilazide - KHMDS)

  • Methylating agent (e.g., Methyl iodide)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride (B91410) - TBAF)

  • Anhydrous solvents (e.g., DMF, THF)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Protection of Hydroxyl Groups: Dissolve Ara-C in anhydrous DMF. Add imidazole (B134444) followed by a silylating agent (e.g., TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC). This protects the 2', 3', and 5' hydroxyl groups.

  • N4-Methylation: Dissolve the protected Ara-C in anhydrous THF. Cool the solution to -78°C and add a strong base such as KHMDS to deprotonate the N4-amino group. After stirring, add methyl iodide and allow the reaction to warm to room temperature.

  • Deprotection: After the methylation is complete, quench the reaction and remove the solvent under reduced pressure. Dissolve the residue in THF and add a solution of TBAF to remove the silyl (B83357) protecting groups.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for HCMV)

This protocol is a standard method for evaluating the antiviral efficacy of compounds against cytolytic viruses.

Plaque_Reduction_Assay Cell_Seeding Seed human foreskin fibroblasts (HFFs) in 24-well plates Infection Infect confluent monolayers with HCMV Cell_Seeding->Infection Treatment Add serial dilutions of This compound Infection->Treatment Incubation Incubate for 7-10 days under a semi-solid overlay Treatment->Incubation Fix_and_Stain Fix cells and stain (e.g., with crystal violet) Incubation->Fix_and_Stain Plaque_Counting Count viral plaques Fix_and_Stain->Plaque_Counting EC50_Calculation Calculate EC50 value Plaque_Counting->EC50_Calculation

Figure 3: Workflow for a plaque reduction assay to determine antiviral activity.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • Human Cytomegalovirus (HCMV) stock

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Semi-solid overlay (e.g., containing carboxymethyl cellulose (B213188) or agarose)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Culture: Seed HFFs in 24-well plates and grow to confluence.

  • Viral Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of HCMV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and add medium containing two-fold serial dilutions of this compound. Include a "no-drug" virus control and a "no-virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-10 days under a semi-solid overlay to prevent secondary plaque formation.

  • Plaque Visualization: After the incubation period, fix the cells with methanol (B129727) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Future Directions

The therapeutic potential of this compound warrants further investigation. Key areas for future research include:

  • Direct Antiviral Efficacy Studies: Conducting comprehensive in vitro studies to determine the EC50 values of this compound against a panel of DNA and RNA viruses.

  • Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound on various cell lines to determine its therapeutic index.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

  • Mechanism of Resistance: Investigating the potential for viruses to develop resistance to this compound and characterizing the genetic basis of any observed resistance.

Conclusion

While direct experimental data for this compound is sparse, the established antiviral activity of its parent compound, Ara-C, and its N4-acyl derivatives provides a strong rationale for its investigation as a viral replication inhibitor. The proposed mechanism of action, centered on the inhibition of viral DNA polymerase, is well-precedented for nucleoside analogs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound, paving the way for a more thorough understanding of its therapeutic potential. Further research is essential to fully elucidate the antiviral spectrum, potency, and clinical viability of this promising compound.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on N4-Methylarabinocytidine is limited in publicly available literature. The following guide is constructed based on extensive research on the parent compound, arabinosylcytosine (ara-C), and its N4-acyl derivatives. The proposed mechanisms, quantitative data, and pathways for this compound are therefore presented as a scientifically informed hypothesis, intended to guide future research.

Introduction

This compound is a synthetic derivative of arabinosylcytosine (ara-C), a cornerstone chemotherapy agent for hematological malignancies. The addition of a methyl group to the N4 position of the cytosine ring is expected to alter the physicochemical properties of the parent molecule, potentially influencing its cellular uptake, metabolism, and mechanism of action. This modification may offer advantages over ara-C, such as improved stability, enhanced cellular permeability, and activity in ara-C-resistant cells. This guide provides a comprehensive overview of the putative cellular pharmacology of this compound, detailed experimental protocols for its investigation, and visual representations of the key pathways and workflows.

Cellular Uptake and Metabolism: A Putative Pathway

Based on studies of N4-acyl derivatives of ara-C, it is hypothesized that this compound follows a distinct cellular uptake and metabolic pathway compared to its parent compound.

Cellular Uptake

Unlike ara-C, which primarily enters the cell through nucleoside transporters such as the human equilibrative nucleoside transporter 1 (hENT1), the increased lipophilicity conferred by the N4-methyl group likely allows this compound to passively diffuse across the cell membrane. This mode of entry would be independent of nucleoside transporter expression, a common mechanism of resistance to ara-C.

Intracellular Metabolism

Once inside the cell, this compound is likely subject to two main metabolic fates:

  • Direct Cytotoxicity: The intact this compound molecule may exert cytotoxic effects through mechanisms that are independent of its conversion to the triphosphate form. This is a notable departure from the known mechanism of ara-C.

  • Conversion to Ara-C: A portion of intracellular this compound is expected to be metabolized to ara-C. This conversion is a prerequisite for the canonical pathway of activation, which involves sequential phosphorylation by deoxycytidine kinase (dCK), and other kinases to form arabinosylcytosine triphosphate (ara-CTP). Ara-CTP is the active metabolite that incorporates into DNA, leading to chain termination and apoptosis.

However, studies on N4-acyl derivatives suggest that the formation of ara-CTP from these modified compounds is significantly lower compared to that from equimolar concentrations of ara-C.[1][2]

Quantitative Data Summary

The following tables summarize the expected quantitative differences between this compound and ara-C based on findings for N4-acyl-ara-C derivatives. These are illustrative and require experimental validation.

Table 1: Comparative Cellular Uptake in K-562 and U-937 Human Leukemia Cell Lines.

CompoundCell LineFold Increase in Uptake vs. Ara-C
This compound (Hypothetical) K-5625 - 16
U-9372 - 5
Data extrapolated from N4-hexadecyl-ara-C.[1]

Table 2: Comparative Intracellular Half-Life in K-562 and U-937 Cells.

CompoundCell LineHalf-Life (Ratio to Ara-C)
This compound (Hypothetical) K-562~2.6
U-937~1.4
Data extrapolated from N4-hexadecyl-ara-C.[1]

Table 3: Comparative Formation of Ara-CTP and DNA Incorporation.

Compound (at 1-2 µM)Cell LineAra-CTP Concentration (Fold lower than Ara-C)DNA Incorporation (Fold lower than Ara-C)
This compound (Hypothetical) K-562~150~60
U-937~75~30
Data extrapolated from N4-hexadecyl-ara-C.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K-562, U-937, HL-60)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well cell culture plates

  • This compound and ara-C (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and ara-C in culture medium.

  • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cellular Uptake Assay using Radiolabeled Compound

This protocol measures the rate of cellular uptake of this compound.

Materials:

  • Radiolabeled [3H]-N4-Methylarabinocytidine or [14C]-N4-Methylarabinocytidine

  • Cancer cell lines

  • Culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with warm PBS.

  • Add 500 µL of culture medium containing a known concentration of radiolabeled this compound to each well.

  • Incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS.

  • Lyse the cells with 500 µL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate to normalize the uptake data.

Quantification of Intracellular this compound and its Metabolites by HPLC-MS/MS

This protocol allows for the precise measurement of intracellular concentrations of the parent drug and its key metabolite, ara-CTP.

Materials:

  • Cancer cell lines

  • This compound and ara-C standards

  • Ara-CTP standard

  • Methanol (B129727), ice-cold

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • HPLC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Seed 1-5 x 10^6 cells in a culture dish and treat with this compound for the desired time.

  • Harvest the cells and wash twice with ice-cold PBS.

  • Extract the intracellular metabolites by adding 500 µL of ice-cold 70% methanol or 0.4 M PCA.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cellular debris.

  • If using PCA, neutralize the supernatant with KOH.

  • Analyze the supernatant using an HPLC-MS/MS system.

  • Develop a method to separate and quantify this compound, ara-C, ara-CMP, ara-CDP, and ara-CTP based on their mass-to-charge ratios.

  • Quantify the metabolites by comparing their peak areas to a standard curve generated with known concentrations of the analytical standards.

Mandatory Visualizations

Signaling Pathways

N4_Methylarabinocytidine_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space N4-Methyl-ara-C_ext This compound N4-Methyl-ara-C_int This compound N4-Methyl-ara-C_ext->N4-Methyl-ara-C_int Passive Diffusion ara-C ara-C N4-Methyl-ara-C_int->ara-C Metabolism Direct Cytotoxicity Direct Cytotoxicity N4-Methyl-ara-C_int->Direct Cytotoxicity ara-CMP ara-CMP ara-C->ara-CMP dCK ara-CDP ara-CDP ara-CMP->ara-CDP CMK ara-CTP ara-CTP ara-CDP->ara-CTP NDK DNA DNA Incorporation ara-CTP->DNA DNA Polymerase Experimental_Workflow_Cytotoxicity Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Drug Add Serial Dilutions of This compound Incubate_24h->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze Experimental_Workflow_Metabolism Start Treat Cells with This compound Harvest Harvest and Wash Cells Start->Harvest Extract Extract Intracellular Metabolites Harvest->Extract Centrifuge Centrifuge to Remove Debris Extract->Centrifuge Analyze_HPLC Analyze Supernatant by HPLC-MS/MS Centrifuge->Analyze_HPLC Quantify Quantify Parent Drug and Metabolites Analyze_HPLC->Quantify

References

Methodological & Application

Application Notes and Protocols for N4-Hydroxycytidine (NHC) as a Model for N4-Methylarabinocytidine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Hydroxycytidine (NHC) is a ribonucleoside analog with demonstrated potent antiviral activity against a wide array of RNA viruses.[1][2][3][4][5] Its mechanism of action involves its intracellular phosphorylation to the active 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase. The incorporation of NHC-triphosphate into the viral genome leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately results in the production of non-viable viral particles.[3] This document provides detailed protocols for assessing the in vitro cytotoxicity and antiviral efficacy of NHC, which can serve as a template for evaluating N4-Methylarabinocytidine.

Data Presentation: In Vitro Activity of N4-Hydroxycytidine (NHC)

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of N4-Hydroxycytidine against various RNA viruses in different cell lines.

CompoundVirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
NHCMurine Hepatitis Virus (MHV)--0.17--[1][4]
NHCMERS-CoV--0.56--[1][4]
NHCSARS-CoV-2--0.3>10>33.3[3]
NHCDengue Virus (DENV-2)imHC-0.7--[5]
NHCZika Virus (ZIKV)imHC-0.5--[5]
NHCChikungunya Virus (CHIKV)Vero-0.4--[5]
NHCInfluenza A H1N1(2009)Vero-0.8--[5]
NHCRespiratory Syncytial Virus (RSV-A)HEp-2-4.6--[5]
NHCLa Crosse Virus (LACV)VeroPlaque Assay0.5--[2]

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound, which is essential for identifying a non-toxic concentration range for antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6]

Materials:

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Selected cell line (e.g., Vero, A549, Huh-7).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan (B1609692) solubilization).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell-free control), cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control), and untreated cells (cell control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Antiviral Plaque Reduction Assay Protocol

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques.

Materials:

  • Test compound stock solution.

  • Susceptible cell line.

  • Virus stock with a known titer (plaque-forming units, PFU/mL).

  • 6-well or 12-well cell culture plates.

  • Infection medium (e.g., serum-free medium).

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Formalin (10%) for cell fixation.

Procedure:

  • Cell Seeding: Seed the susceptible cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Pre-incubate the cells with the compound dilutions for 1-2 hours. Then, infect the cells with the prepared virus dilution in the presence of the compound.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Viral Yield Reduction Assay Protocol

This assay measures the amount of infectious virus produced in the presence of a test compound.

Materials:

  • Test compound stock solution.

  • Susceptible cell line.

  • Virus stock.

  • 24-well or 48-well cell culture plates.

  • Infection medium.

Procedure:

  • Cell Seeding and Infection: Seed cells in a 24-well plate and infect them with the virus at a specific multiplicity of infection (MOI), for example, 0.01 or 0.1.

  • Compound Treatment: After the virus adsorption period, remove the inoculum, wash the cells, and add fresh culture medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period corresponding to one or more viral replication cycles (e.g., 24-48 hours).

  • Harvesting: Harvest the cell culture supernatants at the end of the incubation period.

  • Virus Tittering: Determine the viral titer in the harvested supernatants using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

Caption: Mechanism of action of N4-Hydroxycytidine (NHC).

Antiviral_Assay_Workflow start Start: Test Compound (e.g., this compound) cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral 2. Antiviral Efficacy Assay (e.g., Plaque Reduction) start->antiviral cc50 Determine CC50 cytotoxicity->cc50 si 3. Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50 Determine EC50 antiviral->ec50 ec50->si end End: Lead Candidate Evaluation si->end

Caption: General workflow for in vitro antiviral compound screening.

Plaque_Reduction_Assay A 1. Seed cells to form a confluent monolayer B 2. Treat cells with serial dilutions of compound A->B C 3. Infect cells with virus B->C D 4. Add semi-solid overlay containing compound C->D E 5. Incubate for 2-5 days for plaque formation D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques and calculate % reduction F->G H 8. Determine EC50 G->H

Caption: Workflow for a plaque reduction assay.

References

Application Notes and Protocols for Evaluating N4-Methylarabinocytidine Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for assessing the preclinical efficacy of N4-Methylarabinocytidine (also known as Fazarabine or 1-beta-D-arabinofuranosyl-N4-methylcytosine). The following sections detail the rationale for model selection, experimental protocols, and data interpretation, supported by quantitative data from preclinical studies and visualizations of key pathways and workflows.

Introduction to this compound and Preclinical Animal Models

This compound is a cytidine (B196190) nucleoside analog that has demonstrated antitumor activity in various preclinical cancer models. Its mechanism of action, similar to that of arabinofuranosylcytosine (ara-C), involves its intracellular phosphorylation to the active triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death.

The evaluation of this compound's efficacy in vivo is a critical step in its preclinical development. Animal models, particularly mouse xenograft and patient-derived xenograft (PDX) models, serve as indispensable tools for studying antitumor activity, pharmacokinetics, and toxicity before advancing to clinical trials. These models allow for the assessment of therapeutic efficacy in a biological system that recapitulates key aspects of human cancers.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the antitumor activity of this compound and its close analog, Thiarabine, in various human tumor xenograft models. While specific quantitative data for this compound in solid tumor xenografts is not extensively available in publicly accessible literature, the data for hematological malignancies and related compounds provide a strong rationale for its evaluation in other cancer types.

Table 1: Efficacy of Thiarabine (a close analog) in Human Leukemia and Lymphoma Xenograft Models [1]

Tumor ModelCell LineMouse StrainTreatment ScheduleOptimal Dose (mg/kg/dose)Tumor Growth Inhibition (TGI) / Response
LeukemiaHL-60Athymic Nudeqd x 5100Curative
LeukemiaCCRF-CEMAthymic Nudeqd x 5100Regression
LeukemiaMOLT-4Athymic Nudeqd x 5100Regression
LeukemiaK-562Athymic Nudeqd x 5100Regression
LymphomaAS283Athymic Nudeqd x 5100Curative
LymphomaRLAthymic Nudeqd x 5100Regression
MyelomaRPMI-8226Athymic Nudeqd x 5100No appreciable activity

Table 2: Efficacy of Cytarabine (B982) Ocfosfate (a related compound) in Human Colorectal Adenocarcinoma Xenografts [2]

Xenograft LineEfficacy
Co-3Effective
Co-4Effective
Co-6Not Effective
Co-8Effective

Mandatory Visualizations

Signaling Pathway of this compound

N4_Methylarabinocytidine_Pathway cluster_cell Tumor Cell cluster_nucleus Nucleus N4M_araC N4-Methyl- arabinocytidine N4M_araCMP N4-Methyl-araCMP N4M_araC->N4M_araCMP Deoxycytidine Kinase N4M_araCDP N4-Methyl-araCDP N4M_araCMP->N4M_araCDP dCMP Kinase N4M_araCTP N4-Methyl-araCTP (Active) N4M_araCDP->N4M_araCTP NDP Kinase DNA_Polymerase DNA Polymerase N4M_araCTP->DNA_Polymerase Incorporation DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination Chain Termination & Inhibition of DNA Synthesis DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow start Start: Select Cancer Cell Line or PDX Model implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment and Control Groups monitoring->randomization treatment Administer this compound (or vehicle control) randomization->treatment measurement Regular Measurement of Tumor Volume and Body Weight treatment->measurement endpoint Endpoint Determination (e.g., tumor size, time) measurement->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for in vivo efficacy testing.

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Lines: Select human cancer cell lines relevant to the indication of interest (e.g., colon, lung, breast cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Cell Suspension: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 2 x 10^7 to 1 x 10^8 cells/mL. Keep the cell suspension on ice until implantation.

Establishment of Xenograft or PDX Models
  • Animals: Use immunodeficient mice (e.g., athymic nude, SCID, or NSG mice), typically 6-8 weeks old.

  • Implantation:

    • Subcutaneous Model: Anesthetize the mouse. Inject 0.1-0.2 mL of the cell suspension (containing 2-10 x 10^6 cells) subcutaneously into the right flank of each mouse.

    • PDX Model: Surgically implant a small fragment (2-3 mm³) of a patient's tumor subcutaneously into the flank of an anesthetized mouse.

  • Tumor Growth Monitoring:

    • Palpate the injection site 2-3 times per week to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2 .

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Administration of this compound
  • Preparation of Dosing Solution:

    • This compound is typically formulated in a sterile vehicle such as 0.9% saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline.

    • Prepare the dosing solution fresh each day of administration.

  • Dosing and Administration Route:

    • The dose and schedule will depend on the specific study design, but a common starting point for nucleoside analogs is in the range of 50-100 mg/kg.

    • Administer the drug via an appropriate route, most commonly intraperitoneal (i.p.) injection or oral gavage (p.o.).

    • The control group should receive the vehicle only, administered by the same route and schedule.

  • Treatment Schedule: A typical treatment schedule is daily administration for 5 consecutive days (qd x 5), followed by a period of observation.

Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight Measurement: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or activity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a specific duration. Individual mice may be euthanized if they meet institutional criteria for humane endpoints (e.g., >20% body weight loss, tumor ulceration).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze body weight changes to assess toxicity.

    • Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.

Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. The specific details of the experimental design, including cell numbers, drug dosage, and treatment schedule, may need to be optimized for each specific tumor model and research question.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Methylarabinocytidine is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, accurate, and precise, making it suitable for routine analysis in a research or drug development setting.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

1. Instrumentation and Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Reagents and Materials

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (analytical grade).

  • Ammonium acetate (B1210297) (analytical grade).

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 5% B for 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, 95-5% B over 1 min, hold at 5% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a simple aqueous sample is provided below.

  • Dilute the sample with the mobile phase to an expected concentration within the calibration range.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical acceptance criteria for key validation parameters.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Data Presentation

The quantitative data for a typical method validation of this compound analysis is summarized below.

ParameterResult
Retention Time Approximately 6.5 min
Linearity (r²) 0.9995
Range 1.0 - 100.0 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (% RSD) Intra-day: 0.8%, Inter-day: 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL) A->B D Prepare Sample Solution C Prepare Working Standards (1-100 µg/mL) B->C E Filter Standards and Samples (0.45 µm) C->E D->E F Inject into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 272 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify this compound in Sample J->K

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context: Potential Mechanism of Action

While the primary focus of this document is the analytical method, understanding the biological context of this compound is important for researchers. As a nucleoside analog, it is hypothesized to be phosphorylated intracellularly to its triphosphate form, which can then be incorporated into nascent DNA or RNA chains, leading to chain termination and inhibition of nucleic acid synthesis. This is a common mechanism for many antiviral and anticancer nucleoside analogs.

Signaling_Pathway cluster_cell Intracellular Activation cluster_action Mechanism of Action A This compound (Prodrug) B This compound Monophosphate A->B Kinase C This compound Diphosphate B->C Kinase D This compound Triphosphate (Active Form) C->D Kinase E Incorporation into DNA/RNA D->E G Inhibition of DNA/RNA Polymerase D->G F Chain Termination E->F H Apoptosis F->H G->H

Caption: Hypothesized metabolic activation and mechanism of action.

Application Notes and Protocols for the Laboratory Synthesis of N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of N4-Methylarabinocytidine, a methylated derivative of the pharmaceutically important compound Arabinocytidine (Ara-C). The following methods are adapted from established procedures for the N4-methylation of related nucleosides, such as cytidine (B196190).[1][2][3]

Introduction

This compound is a derivative of Arabinocytidine (Cytarabine), a potent antileukemic agent. The addition of a methyl group at the N4 position of the cytosine base can significantly alter the compound's biological properties, including its susceptibility to deamination by cytidine deaminase, which is a primary mechanism of Ara-C inactivation.[4][5] The synthesis of this compound is therefore of interest for the development of novel Ara-C analogs with potentially improved pharmacokinetic profiles.

The synthetic route described herein involves a three-step process starting from arabinosylcytosine: (1) protection of the sugar hydroxyl groups, (2) activation of the C4 position of the cytosine ring for nucleophilic substitution, and (3) reaction with methylamine (B109427) followed by deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis, based on analogous reactions reported in the literature for N4-methylcytidine.[1][3] Actual yields may vary depending on experimental conditions and scale.

StepCompoundStarting MaterialExpected Yield (%)Purity (HPLC)
1. Silyl (B83357) Protection2',3',5'-Tris-O-(tert-butyldimethylsilyl)-arabinosylcytosineArabinosylcytosine85 - 95>95%
2. Sulfonylation & N4-MethylationN4-Methyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)-arabinosylcytosineSilyl-protected Ara-C70 - 80>95%
3. DeprotectionThis compoundMethylated intermediate80 - 90>98%

Experimental Protocols

Overall Synthetic Scheme

Synthesis_Workflow AraC Arabinosylcytosine Protected_AraC 2',3',5'-Tris-O-(TBDMS)-arabinosylcytosine AraC->Protected_AraC TBDMSCl, Imidazole (B134444), DMF Activated_Intermediate C4-Sulfonylated Intermediate Protected_AraC->Activated_Intermediate TPSCl, Et3N, DMAP, DCM Methylated_Protected N4-Methyl-2',3',5'-Tris-O-(TBDMS)-arabinosylcytosine Activated_Intermediate->Methylated_Protected Aqueous MeNH2, THF Final_Product This compound Methylated_Protected->Final_Product TBAF, THF

Caption: Synthetic pathway for this compound.

Protocol 1: Protection of Arabinosylcytosine

This protocol describes the protection of the hydroxyl groups of arabinosylcytosine using tert-butyldimethylsilyl (TBDMS) chloride.

Materials:

  • Arabinosylcytosine (Ara-C)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve arabinosylcytosine (1 equivalent) and imidazole (4 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (3.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-arabinosylcytosine as a white solid.

Protocol 2: Sulfonylation and N4-Methylation

This protocol details the activation of the C4 position via sulfonylation, followed by nucleophilic substitution with methylamine.[1]

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-arabinosylcytosine

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • 40% aqueous methylamine solution (MeNH₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the silyl-protected arabinosylcytosine (1 equivalent), Et₃N (2 equivalents), and a catalytic amount of DMAP in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C and add TPSCl (1.3 equivalents).

  • Stir the resulting solution at room temperature for 3 hours.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum to obtain the crude sulfonylated intermediate as a solid.

  • Dissolve the crude intermediate in a mixture of THF and 40% aqueous MeNH₂.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvents under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N4-Methyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)-arabinosylcytosine.

Protocol 3: Deprotection to Yield this compound

This final step involves the removal of the silyl protecting groups to yield the target compound.

Materials:

  • N4-Methyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)-arabinosylcytosine

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the protected this compound (1 equivalent) in anhydrous THF.

  • Add TBAF solution (3.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain this compound as a white solid.

Logical Workflow for Synthesis and Purification

logical_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Arabinosylcytosine Step1 Protocol 1: Silyl Protection Start->Step1 Step2 Protocol 2: Sulfonylation & Methylation Step1->Step2 Step3 Protocol 3: Deprotection Step2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification Column Chromatography / HPLC Crude_Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow from starting material to final product.

References

Application Notes and Protocols for N4-Acyl-1-β-D-arabinofuranosylcytosine (N4-Acyl-ara-C) Derivatives in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acyl derivatives of 1-β-D-arabinofuranosylcytosine (cytarabine or ara-C), such as N4-behenoyl-1-β-D-arabinofuranosylcytosine (enocitabine or BH-AC), represent a class of prodrugs designed to improve the therapeutic index of the parent compound, cytarabine (B982). These lipophilic analogs exhibit resistance to deamination by cytidine (B196190) deaminase, the primary enzyme responsible for cytarabine inactivation, leading to a prolonged plasma half-life and potentially enhanced antitumor activity.[1][2] This document provides detailed application notes and protocols for the use of these derivatives in combination with other chemotherapeutic agents, with a focus on preclinical and clinical findings.

N4-acyl-ara-C derivatives act as masked forms of cytarabine. Following administration, they are gradually converted to the active compound, cytarabine.[3] Cytarabine, a nucleoside analog, is then phosphorylated intracellularly to its active triphosphate form, ara-CTP.[4] Ara-CTP inhibits DNA synthesis by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the DNA strand during the S phase of the cell cycle. This incorporation leads to premature chain termination and triggers apoptosis in rapidly dividing cancer cells.[4][5]

Preclinical Data

While extensive preclinical data on combination therapies for all N4-acyl-ara-C derivatives is limited in the public domain, the available information suggests a strong rationale for their use in combination regimens. The sustained release of cytarabine from these prodrugs can provide prolonged exposure of cancer cells to the active drug, potentially enhancing synergy with other cell-cycle specific or DNA-damaging agents.

Preclinical studies have demonstrated the superior efficacy of N4-acyl derivatives over the parent ara-C. For instance, N4-palmitoyl-ara-C administered orally showed superior chemotherapeutic effects against P388 leukemia, L1210 leukemia, mammary adenocarcinoma 755, and colon 38 adenocarcinoma in mice compared to ara-C.[6] Similarly, N4-hexadecyl- and N4-octadecyl-1-β-D-arabinofuranosylcytosine, when formulated in liposomes and administered orally, resulted in the cure of 70-100% of mice with L1210 leukemia.[7]

Clinical Applications: The BH-AC AMP Regimen for Acute Non-Lymphocytic Leukemia (ANLL)

A notable clinical application of N4-acyl-ara-C derivatives is the use of enocitabine (B1671338) (BH-AC) in a combination regimen known as BH-AC AMP for the treatment of adult Acute Non-Lymphocytic Leukemia (ANLL). This regimen combines enocitabine with aclarubicin, 6-mercaptopurine (B1684380) (6-MP), and prednisolone.

Clinical Efficacy

A clinical study of the BH-AC AMP therapy in 20 adult patients with ANLL demonstrated a high complete remission (CR) rate of 80% (16 out of 20 patients). The CR rates varied according to the French-American-British (FAB) classification of ANLL:

  • M1: 75% (6 out of 8 patients)

  • M2: 60% (3 out of 5 patients)

  • M3: 100% (2 out of 2 patients)

  • M4: 100% (5 out of 5 patients)

The median remission duration for the 16 patients who achieved CR was 8 months.

Treatment Protocol

While the seminal clinical trial abstract provides the components of the BH-AC AMP regimen, specific dosage and administration schedules are not detailed. The following represents a generalized protocol based on standard clinical practice for these agents and should be adapted and optimized based on institutional guidelines and patient-specific factors.

Table 1: Generalized BH-AC AMP Treatment Protocol

DrugDosageRoute of AdministrationSchedule
Enocitabine (BH-AC) 170 mg/m²/dayIntravenous infusionDays 1-7
Aclarubicin 14 mg/m²/dayIntravenous infusionDays 1-7
6-Mercaptopurine (6-MP) 70 mg/m²/dayOralDays 1-7
Prednisolone 25 mg/m²/dayOralDays 1-7

This is an illustrative protocol and requires verification and adaptation for clinical use.

Experimental Protocols

In Vitro Cell Viability Assay to Assess Synergy

Objective: To determine the synergistic, additive, or antagonistic effects of an N4-acyl-ara-C derivative in combination with another chemotherapeutic agent on cancer cell line viability.

Materials:

  • Cancer cell line of interest (e.g., HL-60 for leukemia)

  • Complete cell culture medium

  • N4-acyl-ara-C derivative (e.g., enocitabine)

  • Combination drug (e.g., aclarubicin)

  • 96-well microplates

  • MTT or WST-1 cell proliferation reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of the N4-acyl-ara-C derivative and the combination drug in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and combinations of the two drugs at fixed ratios (e.g., based on their respective IC50 values).

  • Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with single agents, the combination, and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm. If using WST-1, read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each single agent. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model for Efficacy Evaluation

Objective: To evaluate the in vivo antitumor efficacy of an N4-acyl-ara-C derivative in combination with another chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line of interest

  • N4-acyl-ara-C derivative

  • Combination drug

  • Vehicle for drug administration

  • Calipers

Protocol:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, single-agent N4-acyl-ara-C derivative, single-agent combination drug, and the combination of both).

  • Drug Administration: Administer the drugs according to the predetermined schedule, dosage, and route (e.g., intravenous, intraperitoneal, or oral).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between the groups.

Visualizations

Signaling Pathway

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular N4_Acyl_ara_C N4-Acyl-ara-C (e.g., Enocitabine) ara_C Cytarabine (ara-C) N4_Acyl_ara_C->ara_C Gradual Conversion ara_CMP ara-CMP ara_C->ara_CMP Deoxycytidine Kinase ara_CDP ara-CDP ara_CMP->ara_CDP ara_CTP ara-CTP (Active Metabolite) ara_CDP->ara_CTP DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of N4-Acyl-ara-C derivatives.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Line Culture Drug_Treatment Single Agent & Combination Drug Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Synergy_Analysis Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Xenograft Tumor Xenograft Model Randomization Randomization of Mice Xenograft->Randomization In_Vivo_Treatment In Vivo Drug Administration Randomization->In_Vivo_Treatment Efficacy_Measurement Tumor Volume & Body Weight Measurement In_Vivo_Treatment->Efficacy_Measurement Data_Analysis Tumor Growth Inhibition Analysis Efficacy_Measurement->Data_Analysis

Caption: Workflow for preclinical evaluation.

Logical Relationship

Logical_Relationship N4_Acyl_ara_C N4-Acyl-ara-C (Prodrug) Cytarabine Cytarabine (Active Drug) N4_Acyl_ara_C->Cytarabine is a prodrug of Deaminase_Resistance Resistance to Deamination N4_Acyl_ara_C->Deaminase_Resistance Prolonged_HalfLife Prolonged Half-Life Deaminase_Resistance->Prolonged_HalfLife Sustained_Release Sustained Release of Cytarabine Prolonged_HalfLife->Sustained_Release Combination_Synergy Potential for Combination Synergy Sustained_Release->Combination_Synergy

Caption: Rationale for using N4-Acyl-ara-C in combination therapy.

References

N4-Methylarabinocytidine: A Novel Tool for Investigating Drug Resistance Mechanisms in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Methylarabinocytidine is a novel cytidine (B196190) nucleoside analog with potential applications in cancer research, particularly in the study of drug resistance. As a derivative of the widely used chemotherapeutic agent cytarabine (B982) (ara-C), this compound is hypothesized to share a similar mechanism of action, primarily involving the inhibition of DNA synthesis and induction of apoptosis.[1][2][3][4] However, its structural modification at the N4 position of the cytosine ring may confer unique properties, such as altered affinity for nucleoside transporters and metabolic enzymes, making it a valuable probe to investigate the multifaceted mechanisms of cytarabine resistance in cancer cells.

These application notes provide a comprehensive overview of the proposed use of this compound to elucidate drug resistance pathways. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound to identify and characterize resistance mechanisms, with the ultimate goal of developing strategies to overcome them.

Key Concepts in Cytidine Analog Resistance

Resistance to cytarabine is a significant clinical challenge, and it can arise through various mechanisms, including:

  • Reduced Drug Influx: Decreased expression or function of the primary nucleoside transporter, human equilibrative nucleoside transporter 1 (hENT1), limits the uptake of the drug into the cancer cell.[5][6][7]

  • Impaired Drug Activation: The first and rate-limiting step in the activation of cytarabine is its phosphorylation by deoxycytidine kinase (dCK). Downregulation or mutation of dCK is a common mechanism of resistance.[5][8][9][10]

  • Increased Drug Inactivation: Increased activity of enzymes like cytidine deaminase can lead to the rapid catabolism of cytarabine into its inactive form, uracil (B121893) arabinoside.

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can render cells resistant to drug-induced apoptosis.[11][12]

This compound can be employed to systematically investigate these resistance mechanisms.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Cytarabine in Sensitive and Resistant Leukemia Cell Lines

This table presents hypothetical IC50 values to illustrate how this compound could be used to characterize resistance. Actual values would be determined experimentally.

Cell LineParent DrugIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
HL-60Cytarabine0.15.050
HL-60This compound0.082.025
K562Cytarabine0.210.050
K562This compound0.154.530
CEMCytarabine0.052.550
CEMThis compound0.041.025

Table 2: Effect of this compound on the Expression of Key Resistance-Associated Proteins

This table illustrates expected changes in protein expression in resistant cells and how this compound might modulate them. Data is presented as a fold change relative to untreated sensitive cells.

ProteinResistant Cell Line (Untreated)Resistant Cell Line + this compound
hENT10.20.2
dCK0.10.1
Cleaved Caspase-30.52.5
Cleaved PARP0.43.0
Mcl-13.01.0

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of resistant cell lines, a crucial first step in studying drug resistance.

  • Cell Culture: Culture a cancer cell line of interest (e.g., HL-60, K562) in the appropriate complete growth medium.

  • Initial Drug Exposure: Begin by exposing the cells to a low concentration of this compound, typically starting at the experimentally determined IC10 or IC20 value.

  • Stepwise Dose Escalation: Once the cells have resumed normal growth in the presence of the drug, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration before proceeding to the next.

  • Selection of Resistant Population: Continue this process over several months until a cell population is established that can proliferate in a significantly higher concentration of this compound (e.g., 10- to 50-fold the initial IC50).

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using limited dilution or cell sorting.

  • Characterization: Regularly assess the IC50 of the resistant population to monitor the level of resistance.

Protocol 2: Cell Viability and IC50 Determination using MTT Assay

This protocol is used to quantify the cytotoxic effects of this compound.

  • Cell Seeding: Seed cancer cells (both sensitive and resistant lines) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., cytarabine) in complete growth medium. Add the drug solutions to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis of Apoptosis and Resistance Markers

This protocol allows for the investigation of changes in protein expression related to apoptosis and drug resistance.

  • Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Mcl-1, hENT1, dCK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms cluster_nucleus Nucleus hENT1 hENT1 dCK dCK hENT1->dCK N4_Methyl_araC N4-Methyl- arabinocytidine N4_Methyl_araC->hENT1 N4_Methyl_araCMP N4-Methyl-araCMP dCK->N4_Methyl_araCMP Phosphorylation N4_Methyl_araCTP N4-Methyl-araCTP N4_Methyl_araCMP->N4_Methyl_araCTP Phosphorylation DNA_synthesis DNA Synthesis N4_Methyl_araCTP->DNA_synthesis Inhibition hENT1_down hENT1 Downregulation hENT1_down->hENT1 Inhibits Transport dCK_down dCK Downregulation dCK_down->dCK Inhibits Activation Apoptosis Apoptosis DNA_synthesis->Apoptosis Induction

Caption: Proposed mechanism of action and resistance to this compound.

Experimental_Workflow start Start: Cancer Cell Line generate_resistant Generate Resistant Cell Line (Protocol 1) start->generate_resistant sensitive_cells Sensitive Cells start->sensitive_cells resistant_cells Resistant Cells generate_resistant->resistant_cells ic50_determination Determine IC50 (Protocol 2) western_blot Western Blot Analysis (Protocol 3) ic50_determination->western_blot sensitive_cells->ic50_determination resistant_cells->ic50_determination protein_expression Analyze Protein Expression (hENT1, dCK, Apoptosis Markers) western_blot->protein_expression data_analysis Data Analysis and Mechanism Elucidation protein_expression->data_analysis

Caption: Experimental workflow for studying drug resistance using this compound.

Apoptosis_Pathway N4_Methyl_araCTP N4-Methyl-araCTP (Active Drug) DNA_damage DNA Damage N4_Methyl_araCTP->DNA_damage Mcl1 Mcl-1 (Anti-apoptotic) N4_Methyl_araCTP->Mcl1 Downregulates p53 p53 Activation DNA_damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Mcl1->Bax_Bak Inhibits

Caption: this compound-induced apoptotic signaling pathway.

References

Application of N4-Methylarabinocytidine in Virology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Methylarabinocytidine, more commonly known in scientific literature as β-D-N4-hydroxycytidine (NHC) or by its prodrug designation Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Its unique mechanism of action, which induces lethal mutagenesis in the viral genome, makes it a compelling candidate for antiviral therapy and a valuable tool in virological research.[1] This document provides detailed application notes, experimental protocols, and a summary of its antiviral activity to guide researchers in utilizing NHC for their studies.

NHC's active form, EIDD-1931, has demonstrated efficacy against numerous viral families, including Coronaviridae, Orthomyxoviridae, and Flaviviridae.[1][5] It has been a subject of intense research, particularly due to its activity against emerging pandemic threats like SARS-CoV-2.

Mechanism of Action

The primary antiviral mechanism of this compound is the induction of "viral error catastrophe" or lethal mutagenesis.[1] Once inside the host cell, the prodrug Molnupiravir is converted to its active form, NHC (EIDD-1931). NHC is then phosphorylated by host cell kinases to form NHC-triphosphate (NHC-TP).

The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the nascent viral RNA strand instead of the natural cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP). The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine (B1146940) or adenine. This leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome during subsequent rounds of replication. The high mutational load ultimately results in non-viable viral progeny, thereby inhibiting viral propagation.[1]

G cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (Prodrug) NHC This compound (NHC) (EIDD-1931) Molnupiravir->NHC Esterases NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Viral_RNA Viral RNA Genome Viral_RNA->RdRp New_RNA Nascent Viral RNA (with incorporated NHC) RdRp->New_RNA Incorporation of NHC-TP Mutated_Progeny Mutated Viral Progeny (Non-viable) New_RNA->Mutated_Progeny Lethal Mutagenesis G start Start cell_seeding Seed host cells in 6-well plates start->cell_seeding compound_prep Prepare serial dilutions of NHC cell_seeding->compound_prep infection Infect cell monolayers with virus + NHC dilutions compound_prep->infection adsorption Incubate for viral adsorption (1-2h) infection->adsorption overlay Add agarose (B213101) overlay adsorption->overlay incubation Incubate until plaques are visible overlay->incubation staining Fix and stain with crystal violet incubation->staining counting Count plaques staining->counting calculation Calculate EC50 value counting->calculation end End calculation->end G start Start cell_seeding Seed host cells in 96-well plate start->cell_seeding compound_treatment Add serial dilutions of NHC cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Add solubilization buffer mtt_addition->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculation Calculate CC50 value read_absorbance->calculation end End calculation->end

References

Application Notes and Protocols for Assessing the Antiviral Spectrum of N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antiviral spectrum of N4-Methylarabinocytidine, a promising antiviral agent. This document outlines detailed protocols for key assays, presents a summary of its known antiviral activity, and illustrates its mechanism of action.

Introduction to this compound

This compound, also known as β-D-N4-hydroxycytidine (NHC) or EIDD-1931, is a ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1] It functions as a prodrug that is metabolized within the host cell to its active triphosphate form, NHC-TP.[2] The primary mechanism of action involves the induction of lethal mutagenesis in the viral genome, a process often referred to as "error catastrophe."[2][3] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the growing RNA strand instead of cytidine (B196190) or uridine (B1682114) triphosphate.[3][4] This incorporation leads to an accumulation of mutations that ultimately renders the virus non-infectious.[2]

Antiviral Spectrum of this compound (NHC/EIDD-1931)

The following table summarizes the in vitro 50% effective concentration (EC50) values of this compound's active form (NHC) against various RNA viruses. These values represent the concentration of the compound required to inhibit viral replication by 50%.

Virus FamilyVirusCell LineEC50 (µM)Reference
Coronaviridae Middle East Respiratory Syndrome Coronavirus (MERS-CoV)Vero0.56[5][6]
Murine Hepatitis Virus (MHV)DBT-90.17[5][6]
SARS-CoV-2Vero E6~0.3[1]
Orthomyxoviridae Influenza A (H1N1)Vero5.80[7][8]
Influenza A (H3N2)Vero7.30[7][8]
Influenza BVero3.40[7][8]
Flaviviridae Dengue Virus Type 2 (DENV-2)imHC0.7[9]
Zika Virus (ZIKV)imHC0.5[9]
Togaviridae Chikungunya Virus (CHIKV)Vero0.4[9]
Venezuelan Equine Encephalitis Virus (VEEV)-< 1.0[10][11][12]
Paramyxoviridae Respiratory Syncytial Virus (RSV-A)HEp-24.6[9]
Bunyavirales La Crosse Virus (LACV)N2a1.5[13]
Picornaviridae Enterovirus 71 (EV-A71)--[14]

Experimental Protocols

This section provides detailed methodologies for essential in vitro assays to determine the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is then applied to restrict the spread of progeny virions, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in treated versus untreated wells indicates the antiviral activity.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6- or 12-well plates at a density that will form a confluent monolayer the following day. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Infection: On the day of the assay, remove the culture medium from the cell monolayers. Infect the cells with a dilution of virus that is expected to produce 50-100 plaques per well.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Visualization: Once plaques are visible, fix the cells with a 10% formalin solution. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

Principle: Host cells are infected with a virus in the presence of different concentrations of the antiviral agent. After a single round of viral replication, the amount of progeny virus in the cell culture supernatant is quantified by titration.

Protocol:

  • Cell Seeding and Compound Preparation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

  • Infection and Treatment: Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant. This can be done by centrifuging the plates to pellet cell debris.

  • Titration of Progeny Virus: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The reduction in viral titer in the treated samples compared to the untreated control is used to determine the antiviral activity. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration at which the antiviral compound itself becomes toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a no-compound control.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the metabolic activation of this compound and its subsequent incorporation into the viral RNA, leading to lethal mutagenesis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 This compound (Prodrug) This compound (Prodrug) NHC N4-Hydroxycytidine (NHC) This compound (Prodrug)->NHC Host Esterases NHC-MP NHC-Monophosphate NHC->NHC-MP Host Kinases NHC-DP NHC-Diphosphate NHC-MP->NHC-DP Host Kinases NHC-TP NHC-Triphosphate (Active Form) NHC-DP->NHC-TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC-TP->Viral_RdRp Incorporation Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA Viral_RNA Viral RNA Template Viral_RNA->Viral_RdRp Error_Catastrophe Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Metabolic activation and mechanism of this compound.

General Experimental Workflow for Antiviral Assessment

The diagram below outlines the general workflow for assessing the antiviral spectrum of a compound like this compound.

G cluster_assays In Vitro Assays Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Cell_Culture Culture Susceptible Host Cells Start->Cell_Culture Plaque_Assay Plaque Reduction Assay Compound_Prep->Plaque_Assay Yield_Assay Viral Yield Reduction Assay Compound_Prep->Yield_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture->Plaque_Assay Cell_Culture->Yield_Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate EC50, CC50, SI Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Determine Antiviral Spectrum and Therapeutic Window Data_Analysis->Conclusion

Caption: Workflow for assessing the antiviral spectrum.

References

N4-Methylarabinocytidine: A Versatile Tool for Interrogating Nucleoside Metabolism and Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Methylarabinocytidine (also known as N4-Me-araC) is a synthetic nucleoside analog that serves as a valuable chemical tool for probing the intricate pathways of nucleoside metabolism and its impact on cellular functions. As a derivative of cytidine, it can be recognized and processed by cellular enzymes involved in nucleotide synthesis and nucleic acid polymerization. Its unique structural modifications, however, introduce perturbations that allow for the detailed study of these processes. These notes provide an overview of the applications of this compound, detailed experimental protocols, and a summary of its known quantitative effects.

Applications in Research

This compound is a versatile tool with applications in several key areas of biomedical research:

  • Studying Nucleoside Salvage Pathways: this compound can be used to investigate the kinetics and substrate specificity of nucleoside kinases and other enzymes involved in the salvage pathway. By competing with natural nucleosides, it can help elucidate the regulatory mechanisms of these pathways.

  • Probing DNA and RNA Polymerase Activity: The triphosphate form of this compound, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP), can act as a substrate for DNA polymerases.[1] Its incorporation into newly synthesized DNA can be used to study polymerase fidelity, processivity, and the effects of modified nucleotides on DNA structure and function.[1][2] Similarly, N4-methylcytidine 5'-triphosphate (N4-methyl-CTP) can be utilized by RNA polymerases.[1]

  • Inducing Mutations and Studying DNA Repair: The N4-methyl group can alter the base-pairing properties of cytidine, potentially leading to mutations during DNA replication. This characteristic makes it a useful tool for studying DNA repair mechanisms and the cellular response to DNA damage.

  • Antiviral and Anticancer Research: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[3] While this compound itself may not be a clinical drug, studying its metabolism and mechanism of action can provide valuable insights for the design and development of novel therapeutic agents. For instance, related compounds like β-D-N4-hydroxycytidine (NHC) have shown potent antiviral activity.[4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to provide a comparative context for experimental design.

CompoundParameterValueCell Line / SystemReference
β-D-N4-hydroxycytidine (NHC)EC500.17 µMMurine Hepatitis Virus (MHV)[4]
β-D-N4-hydroxycytidine (NHC)EC500.56 µMMiddle East Respiratory Syndrome CoV (MERS-CoV)[4]
β-D-N4-hydroxycytidine (NHC)CC50>10 µMVero Cells[4]
β-D-N4-O-isobutyrylcytidineEC503.50 µMSARS-CoV-2[5]
β-D-N4-O-isobutyrylcytidineCC50>100 µMNot specified[5]
β-l-Hyd4CEC500.03 µMHepatitis B Virus (HBV)[7]
β-l-MetCdREC500.9 µMHepatitis B Virus (HBV)[7]
β-l-MetCdR triphosphateIC500.9 µMHBV DNA polymerase[7]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value (the concentration that causes 50% cytotoxicity).

Protocol 2: In Vitro DNA Polymerase Inhibition Assay

This protocol is designed to assess the inhibitory effect of the triphosphate form of this compound on DNA polymerase activity.

Materials:

  • N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP)

  • DNA polymerase (e.g., Taq DNA polymerase)

  • Primed DNA template

  • dNTP mix (dATP, dGTP, dTTP, and dCTP)

  • Reaction buffer for the specific DNA polymerase

  • Radiolabeled nucleotide (e.g., [α-³²P]dCTP) or a fluorescent DNA stain

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the DNA polymerase, primed DNA template, reaction buffer, and a mix of dNTPs.

  • Inhibitor Addition: Add varying concentrations of N4-methyl-dCTP to the reaction tubes. Include a control reaction with no inhibitor and a reaction with a known inhibitor as a positive control.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled nucleotide or by placing the tubes at the optimal temperature for the enzyme.

  • Incubation: Incubate the reactions for a specific time period (e.g., 30 minutes) at the optimal temperature for the DNA polymerase.

  • Termination of Reaction: Stop the reaction by adding cold TCA.

  • Precipitation and Washing: Precipitate the newly synthesized DNA on ice and collect it on glass fiber filters by vacuum filtration. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification:

    • Radiolabeled method: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Fluorescent method: Use a fluorescent DNA stain to quantify the amount of synthesized DNA using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of N4-methyl-dCTP relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Nucleoside_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartment N4_Me_araC_ext This compound N4_Me_araC_int This compound N4_Me_araC_ext->N4_Me_araC_int Nucleoside Transporter N4_Me_araCMP N4-Me-araCMP N4_Me_araC_int->N4_Me_araCMP Nucleoside Kinase N4_Me_araCDP N4-Me-araCDP N4_Me_araCMP->N4_Me_araCDP Nucleoside Monophosphate Kinase N4_Me_araCTP N4-Me-araCTP N4_Me_araCDP->N4_Me_araCTP Nucleoside Diphosphate Kinase DNA DNA N4_Me_araCTP->DNA DNA Polymerase RNA RNA N4_Me_araCTP->RNA RNA Polymerase

Caption: Metabolic activation of this compound.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells in 96-well Plate Treat Treat cells with varying concentrations of This compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure Analyze Analyze Data and Determine CC50 Measure->Analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Logical_Relationship_Mechanism N4_Me_araCTP This compound Triphosphate Incorporation Incorporation into DNA/RNA N4_Me_araCTP->Incorporation Altered_Pairing Altered Base Pairing Incorporation->Altered_Pairing Replication_Error Replication/Transcription Errors Altered_Pairing->Replication_Error Mutation Mutation Replication_Error->Mutation DNA_Damage DNA Damage Response Mutation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of this compound action.

References

Application Notes and Protocols for In Vivo Imaging of N4-Methylarabinocytidine Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Methylarabinocytidine (N4-MAC) is a nucleoside analog with potential therapeutic applications. Understanding its in vivo biodistribution is crucial for optimizing drug delivery, assessing target engagement, and evaluating potential off-target effects. This document provides detailed application notes and protocols for tracking the distribution of N4-MAC in vivo using non-invasive imaging techniques.

Due to the limited availability of direct in vivo imaging data for this compound, this document will leverage data and protocols from closely related and well-studied cytidine (B196190) analogs, such as 1-(2′-deoxy-2′-[18F]fluoroarabinofuranosyl) cytosine ([18F]FAC), as a representative model. The principles and methodologies described herein are broadly applicable and can be adapted for N4-MAC once a suitable radiolabeled version is developed.

Principle of In Vivo Imaging of Nucleoside Analogs

The primary imaging modalities for tracking radiolabeled nucleoside analogs are Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] These techniques rely on the detection of gamma rays emitted from a radionuclide-labeled tracer molecule.

The underlying principle for imaging nucleoside analogs like N4-MAC is based on their cellular uptake and metabolism. These molecules are typically transported into cells via nucleoside transporters and are subsequently phosphorylated by intracellular kinases, such as deoxycytidine kinase (dCK).[3][4] This phosphorylation traps the radiolabeled analog within the cell, allowing for its visualization and quantification by PET or SPECT imaging. The level of tracer accumulation is indicative of cellular proliferation and metabolic activity.[5][6]

Signaling Pathway and Cellular Uptake

The cellular uptake and mechanism of action of cytidine analogs like N4-MAC generally follow the nucleoside salvage pathway.

Signaling_Pathway Cellular Uptake and Trapping of this compound cluster_extracellular Extracellular Space cluster_cell Cell N4-MAC This compound (Radiolabeled) ENT Equilibrative Nucleoside Transporter (ENT) N4-MAC->ENT Uptake dCK Deoxycytidine Kinase (dCK) N4-MAC_MP N4-MAC Monophosphate dCK->N4-MAC_MP Phosphorylation N4-MAC_TP N4-MAC Triphosphate N4-MAC_MP->N4-MAC_TP DNA DNA Incorporation (Inhibition of DNA Synthesis) N4-MAC_TP->DNA

Caption: Cellular uptake and metabolism of N4-MAC.

In Vivo Imaging Techniques

Both PET and SPECT can be utilized for tracking radiolabeled N4-MAC. The choice of modality depends on the available radiolabel, desired resolution, and imaging duration.

  • Positron Emission Tomography (PET): Offers higher sensitivity and spatial resolution compared to SPECT.[7] It requires labeling N4-MAC with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).

  • Single Photon Emission Computed Tomography (SPECT): A more widely available and cost-effective technique.[1] It involves labeling N4-MAC with a gamma-emitting radionuclide, such as Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I).

Experimental Protocols

Protocol 1: Radiolabeling of a Cytidine Analog with ¹⁸F for PET Imaging (Example: [¹⁸F]FAC)

This protocol is adapted from methods used for synthesizing [¹⁸F]FAC and can be modified for N4-MAC.

Materials:

  • Precursor molecule for N4-MAC (appropriately protected for radiolabeling)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • 0.9% saline solution

Workflow:

Radiolabeling_Workflow Workflow for Radiolabeling and Purification A [18F]Fluoride Production B Drying of [18F]Fluoride with K222/K2CO3 A->B C Radiolabeling Reaction with N4-MAC Precursor B->C D Deprotection C->D E HPLC Purification D->E F SPE Formulation E->F G Quality Control F->G H Final Product: Radiolabeled N4-MAC G->H

Caption: Radiolabeling and purification workflow.

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K222 and K₂CO₃ in acetonitrile/water. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling: Add the N4-MAC precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]K/K222 complex. Heat the reaction mixture at a specified temperature and time to facilitate the nucleophilic substitution reaction.

  • Deprotection: After the labeling reaction, remove the protecting groups from the N4-MAC molecule, typically by adding an acid or base and heating.

  • Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the radiolabeled N4-MAC.

  • Formulation: Trap the purified radiolabeled N4-MAC on a C18 SPE cartridge. Wash the cartridge with sterile water and elute the final product with ethanol. Dilute with sterile saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, pH, and sterility of the final product.

Protocol 2: In Vivo PET/SPECT Imaging in a Murine Model

Materials:

  • Radiolabeled N4-MAC solution

  • Tumor-bearing mice (or other relevant disease model)

  • Anesthesia (e.g., isoflurane)

  • PET or SPECT scanner

  • CT or MRI for anatomical co-registration (optional but recommended)

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

  • Radiotracer Administration: Inject a known amount of the radiolabeled N4-MAC (e.g., 3.7-7.4 MBq or 100-200 µCi) intravenously via the tail vein.

  • Imaging:

    • Dynamic Imaging: For pharmacokinetic analysis, acquire dynamic images immediately after injection for a specified duration (e.g., 60 minutes).

    • Static Imaging: For biodistribution at specific time points, acquire static images at predefined times post-injection (e.g., 30, 60, 120 minutes).

  • Anatomical Imaging: If using a PET/CT or SPECT/CT scanner, acquire a CT scan for attenuation correction and anatomical localization.

  • Image Reconstruction and Analysis: Reconstruct the PET or SPECT images using appropriate algorithms. Co-register the functional images with the anatomical images. Draw regions of interest (ROIs) over various organs and the tumor to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Ex Vivo Biodistribution Study

Materials:

  • Radiolabeled N4-MAC solution

  • Tumor-bearing mice (or other relevant disease model)

  • Gamma counter

  • Scales for weighing organs

  • Dissection tools

Procedure:

  • Animal Groups: Divide animals into groups for different time points (e.g., 30, 60, 120 minutes post-injection).

  • Radiotracer Administration: Inject a known amount of radiolabeled N4-MAC intravenously into each animal.

  • Euthanasia and Dissection: At the designated time points, euthanize the animals. Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue.

Data Presentation

Quantitative data from in vivo imaging and ex vivo biodistribution studies should be summarized in tables for clear comparison.

Table 1: Biodistribution of a Radiolabeled Cytidine Analog ([¹⁸F]FAC) in Mice (%ID/g)

Organ30 min60 min120 min
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Heart1.2 ± 0.20.9 ± 0.10.5 ± 0.1
Lungs2.5 ± 0.51.8 ± 0.41.0 ± 0.2
Liver5.1 ± 1.04.2 ± 0.83.1 ± 0.6
Spleen8.2 ± 1.59.5 ± 1.87.8 ± 1.4
Kidneys3.5 ± 0.72.8 ± 0.51.9 ± 0.4
Muscle0.5 ± 0.10.4 ± 0.10.2 ± 0.05
Bone1.8 ± 0.42.1 ± 0.51.9 ± 0.4
Tumor4.5 ± 0.95.8 ± 1.26.2 ± 1.3

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical biodistribution patterns of similar nucleoside analogs. Actual data for N4-MAC may vary.

Conclusion

The in vivo imaging techniques and protocols outlined in this document provide a comprehensive framework for studying the biodistribution of this compound. By radiolabeling N4-MAC and employing PET or SPECT imaging, researchers can gain valuable insights into its pharmacokinetic and pharmacodynamic properties, which is essential for its development as a potential therapeutic agent. While specific protocols for N4-MAC will require optimization, the methodologies established for other cytidine analogs serve as an excellent starting point for these investigations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming N4-Methylarabinocytidine Solubility Challenges In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of N4-Methylarabinocytidine after adding it to my cell culture medium. What is the likely cause?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many nucleoside analogs due to their often limited water solubility. This can be attributed to the compound's physicochemical properties, such as its crystalline structure and hydrophobicity. The introduction of a methyl group in N4-MAC might alter its solubility profile compared to its parent compounds.

Q2: What are the recommended stock solution solvents for this compound?

While specific data for N4-MAC is unavailable, nucleoside analogs are frequently dissolved in organic solvents to create concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power.[1][2] For cytidine (B196190), the parent nucleoside, solubility in DMSO is approximately 10 mg/mL.[1] It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid cytotoxic effects. However, it is best practice to perform a dose-response experiment to determine the specific tolerance of your cell line.

Q4: Can I prepare an aqueous stock solution of this compound?

Preparing a high-concentration aqueous stock solution of a poorly soluble compound like N4-MAC can be challenging. For the parent compound cytidine, solubility in PBS (pH 7.2) is approximately 10 mg/mL, but it is not recommended to store the aqueous solution for more than one day.[1] If an organic solvent-free solution is required, consider preparing it fresh for each experiment and using techniques like gentle heating or sonication to aid dissolution.

Q5: My in vitro assay results are inconsistent. Could this be related to the solubility of this compound?

Yes, poor solubility can lead to inconsistent results. If the compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can affect the accuracy and reproducibility of your experiments. Visually inspecting the wells for any precipitate under a microscope can be a helpful first step.[3]

Troubleshooting Guide

Problem 1: Precipitate Formation in Cell Culture Medium
  • Question: I've diluted my N4-MAC stock solution into the cell culture medium, and I see a precipitate. How can I resolve this?

  • Answer:

    • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of N4-MAC in your experiment.

    • Optimize Stock Solution Dilution: Instead of adding a small volume of highly concentrated stock directly to the medium, try a serial dilution approach. This can help to avoid localized high concentrations that can trigger precipitation.

    • Pre-warm Medium: Warming the cell culture medium to 37°C before adding the N4-MAC stock solution can sometimes improve solubility.

    • Increase Agitation: After adding the compound, ensure thorough mixing by gently swirling or pipetting. For plate-based assays, using an orbital shaker for a short period (e.g., 15 minutes) can help.[3]

    • Consider a Different Solvent: If DMSO is causing issues, and if compatible with your experimental setup, explore other organic solvents. However, always run appropriate vehicle controls.

Problem 2: Low Bioavailability or Inconsistent Efficacy In Vitro
  • Question: I am not observing the expected biological effect of N4-MAC, or the results are not reproducible. What could be the issue?

  • Answer:

    • Confirm Dissolution: Before adding the compound to your cells, visually confirm under a microscope that it is fully dissolved in the medium.

    • Alternative Assay Methods: Some compounds can interfere with common cytotoxicity assays like the MTT assay.[3] Consider using an alternative method, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[3]

    • Prodrug Strategy: For compounds with inherently low cell permeability, a prodrug approach can enhance uptake.[3] While this involves chemical modification, it is a strategy used to improve the delivery of nucleoside analogs.[4]

    • Run Control Experiments: Include a positive control (a compound with a known effect) and a vehicle control (medium with the same concentration of the solvent used for the stock solution) in your experiments to ensure the assay is performing as expected.

Quantitative Data Summary

As specific solubility data for this compound is not available, the following table summarizes the solubility of the parent compound, Cytidine , in various solvents. This information can serve as a starting point for developing your experimental protocols.

SolventApproximate Solubility of CytidineReference
DMSO10 mg/mL[1]
Dimethyl formamide3 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]
Water49 mg/mL[2]
EthanolSlightly soluble / Insoluble[1][2]

Experimental Protocols

Protocol 1: General Method for Determining Solubility in Cell Culture Medium

This protocol provides a general framework for assessing the solubility of a compound like N4-MAC in your specific cell culture medium.

  • Prepare a high-concentration stock solution of N4-MAC in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Equilibrate the solutions at 37°C in a CO2 incubator for a set period (e.g., 2, 6, and 24 hours) to mimic experimental conditions.

  • Visually inspect each concentration under a microscope for any signs of precipitation.

  • (Optional) Quantify the soluble fraction:

    • Centrifuge the samples at high speed to pellet any precipitate.

    • Carefully collect the supernatant.

    • Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • The highest concentration at which no precipitate is observed and the quantified concentration remains stable is considered the practical working solubility limit in your medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome & Action start Start: N4-MAC Powder stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock dilute Dilute Stock in Cell Culture Medium stock->dilute incubate Incubate at 37°C dilute->incubate observe Visual Inspection (Microscopy) incubate->observe precipitate Precipitate Observed? observe->precipitate soluble Soluble: Proceed with Experiment precipitate->soluble No troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol precipitate->troubleshoot Yes

Caption: Workflow for troubleshooting N4-MAC solubility.

signaling_pathway cluster_intracellular Intracellular N4_MAC_sol N4-MAC (Soluble) uptake Cellular Uptake N4_MAC_sol->uptake N4_MAC_precip N4-MAC (Precipitate) phosphorylation Phosphorylation (to active 5'-triphosphate) uptake->phosphorylation incorporation Incorporation into Viral RNA phosphorylation->incorporation catastrophe Viral Error Catastrophe incorporation->catastrophe

Caption: Generalized pathway of a nucleoside analog.

References

Technical Support Center: Optimizing N4-Methylarabinocytidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Methylarabinocytidine (N4-methyl-Ara-C) in in vivo studies. The information provided is based on the well-characterized related compound, Cytarabine (Ara-C), and general principles for nucleoside analogs. It is crucial to note that specific parameters for this compound must be empirically determined.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a nucleoside analog, and like its parent compound Cytarabine (Ara-C), it is expected to function as an antimetabolite.[1][2] After entering the cell, it is phosphorylated to its active triphosphate form.[1] This active form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[3] Once incorporated, it inhibits DNA polymerase, thereby halting DNA synthesis and replication, which ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][3][4]

Q2: How is this compound transported into cells?

A2: Like other nucleoside analogs, this compound is likely transported into cells via specialized nucleoside transporter proteins.[1][5] The efficiency of this transport can be a critical factor in its overall efficacy.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Resistance to nucleoside analogs can arise through several mechanisms. These may include decreased uptake into the cell due to reduced transporter expression, impaired activation to the triphosphate form due to decreased kinase activity, or increased inactivation by deaminases.[5]

Q4: What are the expected major toxicities associated with this compound?

A4: Based on the toxicity profile of similar nucleoside analogs like Cytarabine, the primary toxicity is expected to be bone marrow suppression, leading to neutropenia, anemia, and thrombocytopenia.[3] Other potential toxicities could include gastrointestinal issues (nausea, vomiting, diarrhea) and, at high doses, neurotoxicity.[3] It is also important to consider the possibility of mitochondrial toxicity, which can manifest as lactic acidosis and hepatic steatosis.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low therapeutic efficacy in vivo Poor bioavailabilityConsider alternative routes of administration (e.g., intravenous, subcutaneous) as oral absorption may be poor.[4] Prodrug strategies could also be explored to improve solubility and cell penetration.[7]
Rapid metabolismThe compound may be quickly broken down by enzymes like cytidine (B196190) deaminase in the liver and serum.[2] Consider co-administration with a deaminase inhibitor or more frequent dosing schedules.
Insufficient dosageThe administered dose may not be reaching the therapeutic window. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose.
Development of resistanceTumor cells may have intrinsic or acquired resistance. Analyze tumors for the expression of nucleoside transporters and activating kinases.[5]
High toxicity observed at expected therapeutic doses Off-target effectsThe compound may be affecting healthy, rapidly dividing cells in tissues such as the bone marrow and gastrointestinal tract.[3]
Mitochondrial toxicityNucleoside analogs can interfere with mitochondrial DNA polymerase.[6] Monitor for signs of lactic acidosis and liver dysfunction.
Individual animal variabilityMetabolic rates and drug clearance can vary between individual animals. Ensure a homogenous study population and consider pharmacokinetic studies.
Inconsistent results between experiments Formulation issuesThe compound may not be fully solubilized or may be unstable in the vehicle. Ensure a consistent and stable formulation for each experiment.
Variability in animal modelsDifferences in the tumor model, animal strain, age, or health status can impact results. Standardize the animal model and experimental conditions.
Dosing inaccuraciesErrors in dose calculation or administration can lead to significant variability. Double-check all calculations and ensure proper administration techniques.

Experimental Protocols

In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

  • Animal Model: Select a relevant animal model (e.g., tumor-bearing mice).

  • Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.

  • Dose Selection: Start with a low, sub-therapeutic dose of this compound and escalate the dose in subsequent groups (e.g., 30%, 50%, 100% increments).

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.

  • Data Analysis: Record mortality, body weight changes, and clinical observations for each dose group.

Pharmacokinetic (PK) Study

  • Animal Model: Use a cannulated animal model (e.g., rats or mice) to allow for serial blood sampling.

  • Dosing: Administer a single dose of this compound at a relevant therapeutic level.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Sample Processing: Process blood to plasma or serum and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound and its major metabolites in the samples.

  • Data Analysis: Use PK software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Evaluation cluster_preclinical Preclinical Evaluation formulation Formulation Development mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Determine soluble & stable vehicle pk Pharmacokinetic (PK) Study mtd->pk Inform dose selection efficacy Efficacy Studies in Disease Models mtd->efficacy Select doses below MTD pk->efficacy Understand drug exposure signaling_pathway Proposed Mechanism of Action of this compound cluster_cell Target Cell transporter Nucleoside Transporter drug_int This compound (Intracellular) transporter->drug_int drug_ext This compound (Extracellular) drug_ext->transporter Uptake drug_p N4-Methyl-Ara-CMP drug_int->drug_p dCK drug_pp N4-Methyl-Ara-CDP drug_p->drug_pp CMK drug_ppp N4-Methyl-Ara-CTP (Active Form) drug_pp->drug_ppp NDPK dna_pol DNA Polymerase drug_ppp->dna_pol Competitive Inhibition dna DNA Synthesis dna_pol->dna Incorporation & Chain Termination apoptosis Apoptosis dna->apoptosis Leads to

References

Technical Support Center: Improving the Oral Bioavailability of N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of improving the oral bioavailability of N4-Methylarabinocytidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

A1: Like many nucleoside analogs, this compound faces two main hurdles for effective oral delivery. Firstly, its hydrophilic nature leads to poor permeability across the lipid-rich intestinal membrane. Secondly, it is susceptible to rapid metabolism in the gastrointestinal tract and liver, primarily by enzymes such as cytidine (B196190) deaminase, which converts it into an inactive uracil (B121893) derivative. This first-pass metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Two primary strategies are being explored:

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive derivative (a prodrug) with improved absorption characteristics. Once absorbed, the prodrug is designed to be converted back to the active this compound within the body. Common modifications include attaching fatty acids or amino acids to increase lipophilicity and facilitate transport across the intestinal wall.

  • Formulation Strategies: This approach focuses on developing advanced drug delivery systems to protect the drug from degradation and enhance its absorption. Examples include nanoformulations (e.g., lipid-based nanoparticles) and the use of absorption enhancers.

Q3: How do N4-acyl (fatty acid) prodrugs improve oral bioavailability?

A3: Attaching a fatty acid chain to the N4-position of the cytidine ring increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across the intestinal epithelium. Furthermore, the bulky acyl group can sterically hinder the metabolic action of cytidine deaminase, protecting the drug from premature degradation.

Q4: What is the role of amino acid conjugation in improving oral absorption?

A4: Conjugating an amino acid to this compound can leverage specific amino acid transporters present in the intestinal wall, such as the human peptide transporter 1 (hPEPT1), for active transport into the bloodstream. This targeted uptake mechanism can significantly improve the absorption of the drug.

Q5: Are there any clinically approved oral prodrugs of similar nucleoside analogs?

A5: Yes, a well-known example is capecitabine, an oral prodrug of 5-fluorouracil (B62378) used in cancer chemotherapy. Another example is valganciclovir, an L-valyl ester prodrug of ganciclovir, which demonstrates significantly improved oral bioavailability compared to the parent drug. These successful examples provide a strong rationale for developing similar prodrug strategies for this compound.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental evaluation of strategies to improve the oral bioavailability of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro permeability in Caco-2 cell assay for a new prodrug 1. Prodrug is not sufficiently lipophilic. 2. Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). 3. Poor stability of the prodrug in the assay medium.1. Synthesize a series of prodrugs with varying fatty acid chain lengths to optimize lipophilicity. 2. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. 3. Analyze the assay medium at different time points by LC-MS/MS to assess prodrug degradation.
High variability in in vivo pharmacokinetic data in animal models 1. Inconsistent oral gavage technique. 2. Variability in food and water intake affecting gastric emptying and absorption. 3. Issues with blood sampling and processing.1. Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. 2. Fast animals overnight before dosing and provide a standardized diet. 3. Use a consistent blood collection method and ensure proper handling and storage of plasma samples.
Low or no detection of the parent drug (this compound) in plasma after oral administration of a prodrug 1. Poor absorption of the prodrug. 2. Rapid pre-systemic metabolism of the prodrug. 3. Inefficient conversion of the prodrug to the active drug in vivo.1. Re-evaluate the physicochemical properties of the prodrug (solubility, lipophilicity). 2. Analyze for prodrug metabolites in plasma and feces to understand its metabolic fate. 3. Assess the enzymatic stability of the prodrug in liver microsomes or plasma from the animal model to evaluate the rate of conversion.
MTT assay shows lower than expected cytotoxicity of a prodrug 1. The cancer cell line used has low expression of the enzymes required to convert the prodrug to its active form. 2. The prodrug has poor cell permeability.1. Profile the enzymatic activity of the cell line (e.g., esterases). 2. Compare the cytotoxicity of the prodrug with that of the parent compound. If the parent compound is potent, the issue is likely with prodrug conversion or uptake.

Data Presentation

The following tables summarize representative quantitative data for improving the oral bioavailability of nucleoside analogs. Note: As specific data for this compound is not publicly available, the following data for a closely related analog, cytarabine (B982) (Ara-C), and its N4-palmitoyl prodrug (PA-Ara), is presented as a comparative example.[1][2]

Table 1: In Vitro Permeability of Cytarabine and its N4-Palmitoyl Prodrug

Compound Apparent Permeability Coefficient (Papp) in Caco-2 cells (cm/s) Fold Increase
Cytarabine (Ara-C)1.2 x 10⁻⁷-
N4-Palmitoyl-Ara-C (PA-Ara)8.5 x 10⁻⁶~71

Table 2: In Vivo Pharmacokinetic Parameters of Orally Administered Cytarabine and its N4-Palmitoyl Prodrug in Rats

Parameter Cytarabine (Ara-C) Solution N4-Palmitoyl-Ara-C (PA-Ara) Suspension
Cmax (ng/mL) 25.4 ± 5.1489.2 ± 63.7
Tmax (h) 0.52.0
AUC₀₋t (ng·h/mL) 38.7 ± 6.22385.6 ± 310.1
Oral Bioavailability (%) 3.2361.77

Experimental Protocols

Synthesis of N4-Palmitoyl-N4-Methylarabinocytidine (A Representative Fatty Acid Prodrug)

This protocol is adapted from the synthesis of similar N4-acyl cytarabine derivatives.

Materials:

Procedure:

  • Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of palmitoyl chloride in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain the desired N4-palmitoyl-N4-Methylarabinocytidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (this compound and its prodrugs)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical side.

  • Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Perform a Lucifer yellow assay to confirm monolayer integrity post-experiment.

In Vivo Pharmacokinetic Study in Mice

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • Test compounds (this compound and its prodrugs) formulated for oral and intravenous (IV) administration.

  • Oral gavage needles

  • Syringes for IV injection

  • Heparinized capillary tubes or other blood collection supplies

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the mice into groups for IV and oral administration of each test compound.

  • For the IV group, administer the compound via tail vein injection.

  • For the oral group, administer the compound using an oral gavage needle.

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound and its parent drug (if a prodrug was administered) in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Prodrug_Synthesis Prodrug Synthesis Caco2_Permeability Caco-2 Permeability Prodrug_Synthesis->Caco2_Permeability Test Permeability Metabolic_Stability Metabolic Stability (Liver Microsomes, Plasma) Prodrug_Synthesis->Metabolic_Stability Assess Stability Cytotoxicity_Assay Cytotoxicity Assay (MTT) Prodrug_Synthesis->Cytotoxicity_Assay Evaluate Potency Pharmacokinetics Pharmacokinetic Study (Rodent Model) Caco2_Permeability->Pharmacokinetics Promising Candidates Metabolic_Stability->Pharmacokinetics Promising Candidates Bioavailability Oral Bioavailability Calculation Pharmacokinetics->Bioavailability Calculate F%

Caption: Experimental workflow for evaluating prodrug strategies to improve oral bioavailability.

prodrug_activation_pathway Oral_Admin Oral Administration of N4-Acyl-N4-Methylarabinocytidine (Prodrug) GIT Gastrointestinal Tract Oral_Admin->GIT Intestinal_Lumen Intestinal Lumen GIT->Intestinal_Lumen Metabolism Metabolism (Cytidine Deaminase) GIT->Metabolism Reduced First-Pass Metabolism Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Increased Passive Diffusion (Lipophilicity) Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Absorption Active_Drug This compound (Active Drug) Systemic_Circulation->Active_Drug Enzymatic Cleavage (Esterases) Target_Cell Target Cancer Cell Systemic_Circulation->Target_Cell Active_Drug->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite

References

N4-Methylarabinocytidine stability and degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N4-Methylarabinocytidine in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in biological samples?

A1: Based on the behavior of similar nucleoside analogs, the primary factors contributing to degradation are enzymatic activity in biological matrices (e.g., plasma, tissue homogenates), pH-mediated hydrolysis, and temperature. Nucleoside analogs can be susceptible to deamination or other enzymatic modifications.

Q2: What is the recommended storage temperature for plasma samples containing this compound?

A2: For long-term storage, it is recommended to keep plasma samples at ≤ -70°C. Based on data for the analog NHC, stability has been demonstrated for up to 260 days at this temperature[1]. For short-term storage, such as during sample processing, keeping samples on ice is advisable.

Q3: How stable is this compound at room temperature in plasma and whole blood?

A3: this compound is expected to have limited stability at room temperature. The analog NHC is unstable in whole blood at room temperature, showing significant degradation within 2-24 hours[1]. In plasma, it is considered stable for up to 24 hours at room temperature, but instability is observed at 48 hours[1]. Therefore, it is critical to minimize the time that samples are kept at room temperature.

Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A4: For the analog NHC, samples were found to be stable for up to three freeze-thaw cycles when stored at ≤ -70°C[1]. It is recommended to aliquot samples into smaller volumes if multiple analyses are anticipated to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound in freshly collected samples. Rapid enzymatic degradation in whole blood.Process blood samples immediately after collection. Collect blood in tubes containing an appropriate anticoagulant and immediately place them on ice. Separate plasma or serum as quickly as possible.
Inconsistent results between sample replicates. Inconsistent sample handling and processing times at room temperature.Standardize the sample processing workflow. Ensure all samples are handled on ice and for a consistent duration before freezing or analysis.
Decreased concentration of this compound in samples after storage. Improper long-term storage temperature or repeated freeze-thaw cycles.Ensure samples are consistently stored at ≤ -70°C. Aliquot samples to avoid more than three freeze-thaw cycles.
Matrix effects observed during LC-MS/MS analysis. Interference from endogenous components in the biological matrix.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. The use of an isotopically-labeled internal standard is highly recommended to compensate for matrix effects[1].

Stability Data Summary

The following tables summarize the stability of the structural analog β-D-N4-hydroxycytidine (NHC) in human plasma and whole blood. This data should be used as a guideline for handling samples containing this compound.

Table 1: Stability of β-D-N4-hydroxycytidine (NHC) in Human Plasma

Condition Duration Stability Outcome Reference
Room Temperature24 hoursStable[1]
Room Temperature48 hoursUnstable[1]
Freeze-Thaw Cycles (from ≤ -70°C)Up to 3 cyclesStable[1]
Long-Term Storage at ≤ -70°CUp to 260 daysStable[1]

Table 2: Stability of β-D-N4-hydroxycytidine (NHC) in Human Whole Blood

Condition Duration Stability Outcome Reference
Room Temperature2 - 24 hoursUnstable[1]
On IceUp to 4 hoursStable[1]

Experimental Protocols

1. Blood Sample Collection and Processing

  • Objective: To collect and process blood samples to ensure the stability of this compound.

  • Materials: K2EDTA collection tubes, refrigerated centrifuge, pipettes, polypropylene (B1209903) tubes.

  • Procedure:

    • Collect whole blood into K2EDTA tubes.

    • Immediately place the tubes on ice.

    • Within 4 hours of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to labeled polypropylene tubes.

    • Store the plasma samples at ≤ -70°C until analysis.

2. Plasma Sample Preparation for LC-MS/MS Analysis

  • Objective: To extract this compound from plasma for quantification.

  • Materials: Plasma sample, isotopically-labeled internal standard, protein precipitation solvent (e.g., acetonitrile), centrifuge.

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike a known volume of plasma with the isotopically-labeled internal standard.

    • Add the protein precipitation solvent (e.g., 3 volumes of acetonitrile (B52724) to 1 volume of plasma).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 4 hours) cluster_storage Storage & Analysis blood_collection Collect Blood (K2EDTA) on_ice Place on Ice Immediately blood_collection->on_ice centrifuge Centrifuge at 4°C on_ice->centrifuge separate_plasma Separate Plasma centrifuge->separate_plasma store Store at <= -70°C separate_plasma->store prepare Prepare for Analysis store->prepare analyze LC-MS/MS Analysis prepare->analyze

Caption: Recommended workflow for blood sample handling and processing.

troubleshooting_flow start Inconsistent or Low This compound Levels check_handling Review Sample Handling Procedure start->check_handling check_storage Review Storage Conditions start->check_storage check_analytical Review Analytical Method start->check_analytical time_temp Samples at RT for >4h? check_handling->time_temp freeze_thaw >3 Freeze-Thaw Cycles? check_storage->freeze_thaw matrix_effects Matrix Effects Suspected? check_analytical->matrix_effects time_temp->check_storage No solution1 Process Samples on Ice and within 4 hours time_temp->solution1 Yes freeze_thaw->check_analytical No solution2 Aliquot Samples Before Freezing freeze_thaw->solution2 Yes solution3 Optimize Sample Prep & Use Labeled IS matrix_effects->solution3 Yes

References

Technical Support Center: N4-Methylarabinocytidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N4-Methylarabinocytidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

The most common strategy for the synthesis of this compound involves the selective N4-methylation of a protected arabinosylcytosine precursor. A typical route starts from arabinosylcytosine (Ara-C) or a suitably protected derivative. The hydroxyl groups of the sugar moiety are first protected to prevent side reactions. The exocyclic N4-amino group is then activated, often by converting the C4 carbonyl to a more reactive intermediate, followed by reaction with methylamine (B109427). Finally, deprotection of the sugar hydroxyls yields this compound.

Q2: Why are protecting groups necessary for this synthesis?

Protecting groups are crucial to ensure the regioselectivity of the methylation reaction.[1][2] The arabinose sugar moiety contains reactive hydroxyl groups that can compete with the N4-amino group for the methylating agent. By temporarily masking these hydroxyls, the methylation is directed specifically to the desired N4 position on the cytosine base. Common protecting groups for the sugar hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or acyl groups (e.g., benzoyl).

Q3: What are the key challenges in scaling up the synthesis of this compound?

Scaling up the synthesis of nucleoside analogues like this compound presents several challenges:[3][4]

  • Maintaining Regioselectivity: Ensuring methylation occurs exclusively at the N4 position can be more difficult at a larger scale.

  • Reaction Kinetics and Heat Transfer: Larger reaction volumes can lead to issues with mixing and temperature control, potentially affecting reaction rates and side-product formation.

  • Purification: The purification of highly polar compounds like nucleosides can be challenging and often requires specialized chromatography techniques that can be difficult to scale.[5][6]

  • Solvent and Reagent Handling: The large quantities of solvents and reagents required for scale-up necessitate careful handling and consideration of safety and environmental impact.

  • Cost-Effectiveness: The cost of starting materials, reagents, and purification media becomes a significant factor at a larger scale.[3]

Q4: How does N4-methylation affect the properties of the nucleoside?

N4-methylation introduces a methyl group to the exocyclic amino group of the cytosine base. This modification can influence the molecule's hydrogen bonding capabilities, potentially altering its base-pairing properties and interactions with enzymes.[7][8][9] It can also affect the compound's solubility, lipophilicity, and metabolic stability.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q5: My N4-methylation reaction is giving a very low yield. What are the most common causes?

Low yields in the N4-methylation step can stem from several factors. A systematic evaluation of each of these components is crucial for identifying the root cause.

Potential Cause Troubleshooting Steps
Incomplete activation of the C4 position - Ensure the activating agent (e.g., triisopropylbenzenesulfonyl chloride) is fresh and of high purity.- Optimize the reaction time and temperature for the activation step. Monitor the reaction by TLC or LC-MS to confirm the formation of the activated intermediate.
Poor reactivity of methylamine - Use a fresh, high-quality source of methylamine.- Consider using a more reactive methylating agent if appropriate for your substrate.
Suboptimal reaction conditions - The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often used. Ensure the solvent is anhydrous.- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions.
Degradation of starting material or product - this compound or its precursors may be sensitive to harsh reaction conditions. Minimize reaction time and consider using milder bases or reagents.
Inefficient purification - Significant product loss can occur during purification.[10] Optimize your chromatography conditions (column type, mobile phase) to improve recovery.

Q6: I am observing significant amounts of side-products in my reaction mixture. How can I minimize them?

The formation of side-products is a common issue. Here are some strategies to improve the selectivity of your reaction:

Side-Product Potential Cause Mitigation Strategy
N3-methylated isomer Incomplete protection of the pyrimidine (B1678525) ring.While less common for N4-methylation, ensure that the reaction conditions do not favor methylation at the N3 position. The use of appropriate protecting groups on the sugar can influence the electronics of the base.
Di-methylated product (N4,N4-dimethyl) Excess methylating agent or prolonged reaction time.Carefully control the stoichiometry of the methylamine. Use 1.0 to 1.2 equivalents. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-methylation.
Products of sugar modification Incomplete protection of the sugar hydroxyls.Ensure complete protection of the sugar hydroxyls before the methylation step. Verify the integrity of the protecting groups before proceeding.
Degradation products Harsh reaction conditions (e.g., high temperature, strong base).Use milder reaction conditions. Optimize the temperature and choice of base to minimize degradation.

Q7: My final product is difficult to purify. What are the recommended purification strategies?

The high polarity of this compound makes purification challenging. Here are some recommended approaches:

Purification Method Key Considerations
Silica (B1680970) Gel Chromatography - Can be effective, but often requires polar mobile phases (e.g., dichloromethane/methanol or chloroform/methanol gradients).- Tailing of the product peak is a common issue. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape.
Reverse-Phase HPLC (RP-HPLC) - A powerful technique for purifying polar compounds.[5][6]- C18 columns are commonly used with mobile phases consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol.[5]- The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution.
Ion-Exchange Chromatography - Can be effective for separating charged or highly polar molecules.
Crystallization - If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material, especially at a large scale.

Q8: I suspect my final product is unstable. What are the recommended storage and handling conditions?

While specific stability data for this compound is not extensively published, general guidelines for nucleoside analogues should be followed:

  • Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light. For long-term storage, temperatures of -20°C or lower are recommended.

  • Solutions: Prepare solutions fresh for use. If storage of solutions is necessary, use aprotic solvents and store at low temperatures. Avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

Illustrative N4-Methylation Protocol (Lab Scale)

This protocol is a general illustration based on the synthesis of related N4-methylated nucleosides and should be optimized for your specific needs.

  • Protection of Arabinosylcytosine: Start with commercially available arabinosylcytosine. Protect the 2', 3', and 5'-hydroxyl groups using a suitable protecting group strategy (e.g., silylation with TBDMS-Cl or acylation with benzoyl chloride). Purify the protected intermediate by silica gel chromatography.

  • Activation of the C4 Position: Dissolve the protected arabinosylcytosine in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane). Add a suitable activating agent such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like triethylamine or DMAP. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • N4-Methylation: To the activated intermediate, add a solution of methylamine in an appropriate solvent (e.g., aqueous methylamine or methylamine in THF). The reaction is typically stirred at room temperature or slightly elevated temperatures. Monitor the progress of the reaction by TLC or LC-MS.

  • Deprotection: Once the N4-methylation is complete, remove the protecting groups from the sugar hydroxyls. The deprotection method will depend on the protecting groups used (e.g., TBAF for silyl groups, sodium methoxide (B1231860) for acyl groups).

  • Purification: Purify the final product, this compound, using an appropriate method such as silica gel chromatography or preparative RP-HPLC.

Quantitative Data Summary (Illustrative)

The following table provides illustrative yield data for key steps in a hypothetical this compound synthesis. Actual yields will vary depending on the specific conditions and scale.

Reaction Step Reactants Product Illustrative Yield (%)
Protection Arabinosylcytosine, TBDMS-ClProtected Ara-C85-95
Activation & Methylation Protected Ara-C, TPSCl, MethylamineProtected N4-Methyl-Ara-C60-75
Deprotection Protected N4-Methyl-Ara-C, TBAFThis compound80-90
Overall Yield --40-65

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in N4-Methylation start Low Yield Observed check_activation Check Activation Step (TLC/LC-MS) start->check_activation activation_ok Activation Complete? check_activation->activation_ok check_methylation Check Methylation Step (TLC/LC-MS) methylation_ok Methylation Occurring? check_methylation->methylation_ok check_purification Review Purification Protocol optimize_purification Optimize Purification: - Different column - Modified mobile phase check_purification->optimize_purification activation_ok->check_methylation Yes optimize_activation Optimize Activation: - Fresh Reagents - Time/Temp activation_ok->optimize_activation No methylation_ok->check_purification Yes optimize_methylation Optimize Methylation: - Solvent/Temp - Methylamine source methylation_ok->optimize_methylation No

Caption: A logical workflow for diagnosing and resolving low yield issues.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow General Synthesis Workflow for this compound start Start: Arabinosylcytosine protection 1. Protection of Sugar Hydroxyls start->protection activation 2. Activation of C4 (e.g., with TPSCl) protection->activation methylation 3. N4-Methylation (with Methylamine) activation->methylation deprotection 4. Deprotection of Sugar Hydroxyls methylation->deprotection purification 5. Purification (Chromatography) deprotection->purification end End Product: This compound purification->end

Caption: A step-by-step overview of the synthesis process.

References

Technical Support Center: N4-Methylarabinocytidine (N4-MAC) Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data for N4-Methylarabinocytidine (N4-MAC) is limited. This guide utilizes data from its close structural and functional analog, β-D-N4-hydroxycytidine (NHC), as a proxy to provide comprehensive troubleshooting and methodological support. Researchers should validate these recommendations for their specific N4-MAC compound and experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (N4-MAC)?

A1: this compound is a nucleoside analog that, like many similar compounds, is believed to exert its antiviral effect through a multi-step intracellular process. It is passively transported into the host cell and then phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog is subsequently incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation can lead to lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable viral progeny, a mechanism known as "viral error catastrophe."[1][2][3]

Q2: What is the expected antiviral spectrum of N4-MAC?

A2: Based on data from its analog NHC, N4-MAC is expected to have broad-spectrum activity against a range of RNA viruses. NHC has demonstrated activity against coronaviruses (including MERS-CoV and MHV), influenza viruses, and Dengue virus.[1][4] The efficacy against specific viruses will need to be determined empirically.

Q3: How should I prepare and store N4-MAC stock solutions?

A3: N4-MAC should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q4: What are the critical controls for an N4-MAC antiviral assay?

A4: Several controls are essential for a robust antiviral assay:

  • Cell Control (Mock-infected): Cells treated with vehicle (e.g., DMSO) in the absence of virus to assess baseline cell health and any cytotoxic effects of the vehicle.

  • Virus Control (Untreated): Cells infected with the virus and treated with vehicle to determine the maximum cytopathic effect (CPE) or viral yield.

  • Compound Cytotoxicity Control: Uninfected cells treated with a serial dilution of N4-MAC to determine the 50% cytotoxic concentration (CC50).

  • Positive Control Antiviral: A known inhibitor of the target virus to validate the assay system.

Troubleshooting Guides

Problem 1: High Variability in Plaque Reduction Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Monolayer Ensure cells are seeded evenly to achieve a confluent and uniform monolayer before infection. Uneven cell growth can lead to variable plaque formation.
Variable Virus Input Use a consistent and pre-tittered virus stock for all experiments. Perform a virus titration in parallel with each assay to confirm the viral titer.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like semi-solid overlays.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, which can concentrate compounds and affect cell growth, fill the outer wells with sterile PBS or media without cells.
Compound Precipitation Visually inspect the diluted N4-MAC in cell culture media for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different formulation.
Problem 2: No Antiviral Activity Observed
Possible Cause Troubleshooting Steps
Compound Instability N4-MAC may be unstable in aqueous cell culture media over the course of the experiment. Prepare fresh dilutions for each experiment and consider a time-course experiment to assess compound stability.
Inefficient Cellular Uptake or Phosphorylation The cell line used may not efficiently transport or phosphorylate N4-MAC to its active triphosphate form.[2][5] Consider using a different cell line known to have high nucleoside kinase activity.
Virus Insensitivity The specific virus being tested may be inherently resistant to N4-MAC. Test against a panel of different viruses to determine its antiviral spectrum.
Suboptimal Assay Conditions Optimize the multiplicity of infection (MOI), incubation time, and compound treatment duration.
Problem 3: High Cytotoxicity Observed in Uninfected Cells
Possible Cause Troubleshooting Steps
High Compound Concentration Perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) to accurately determine the CC50 value and select non-toxic concentrations for antiviral assays.[6][7][8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the specific cell line being used.
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. Determine the CC50 in the specific cell line used for the antiviral assay.
Extended Incubation Time Longer exposure to the compound can lead to increased cytotoxicity. Optimize the incubation time to balance antiviral activity with minimal cell toxicity.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of the N4-MAC analog, β-D-N4-hydroxycytidine (NHC).

Table 1: Antiviral Activity of β-D-N4-hydroxycytidine (NHC)

VirusCell LineAssay TypeEC50 (µM)Selectivity Index (SI = CC50/EC50)
Murine Hepatitis Virus (MHV)DBTPlaque Reduction0.17[1][9]>588
MERS-CoVVeroPlaque Reduction0.56[1][9]>178
SARS-CoV-2Vero E6CPE Inhibition3.50[4]>28
Influenza A (H1N1)MDCKCPE Inhibition5.80[4]>17
Influenza A (H3N2)MDCKCPE Inhibition7.30[4]>13
Influenza BMDCKCPE Inhibition3.40[4]>29
Dengue Virus-2 (DENV-2)VeroCPE Inhibition3.95[4]>25

Table 2: Cytotoxicity of β-D-N4-hydroxycytidine (NHC)

Cell LineAssay TypeCC50 (µM)
DBTNot Specified>100[1]
VeroNot Specified>100[1]
Vero E6Not Specified>100[4]
MDCKNot Specified>100[4]

Experimental Protocols

Plaque Reduction Assay

This protocol is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.[10][11][12]

  • Cell Seeding: Seed susceptible host cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of N4-MAC in serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce 30-100 plaques per well.

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • In separate tubes, pre-incubate the diluted virus with each N4-MAC dilution (and a vehicle control) for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay:

    • Carefully aspirate the inoculum.

    • Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM with 2% FBS) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cell monolayer with a 0.1% crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and is used to determine the 50% cytotoxic concentration (CC50) of a compound.[6][7][8][13]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the growth medium.

    • Add fresh medium containing serial dilutions of N4-MAC (and a vehicle control).

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 value by non-linear regression analysis.

Visualizations

Antiviral_Mechanism_of_N4_MAC cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex N4_MAC This compound (N4-MAC) N4_MAC_in N4-MAC N4_MAC->N4_MAC_in Cellular Uptake N4_MAC_MP N4-MAC Monophosphate N4_MAC_in->N4_MAC_MP Host Kinase N4_MAC_DP N4-MAC Diphosphate N4_MAC_MP->N4_MAC_DP Host Kinase N4_MAC_TP N4-MAC Triphosphate (Active) N4_MAC_DP->N4_MAC_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) N4_MAC_TP->RdRp Incorporation Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA Viral_RNA->Mutated_RNA Error_Catastrophe Viral Error Catastrophe Mutated_RNA->Error_Catastrophe Leads to Experimental_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_antiviral Antiviral Assay Steps cluster_cytotoxicity Cytotoxicity Assay Steps cluster_analysis Data Analysis A1 Prepare N4-MAC Serial Dilutions B1 Antiviral Assay (Plaque Reduction) A1->B1 B2 Cytotoxicity Assay (MTT) A1->B2 A2 Seed Host Cells in Multi-well Plates A2->B1 A2->B2 A3 Prepare Virus Inoculum A3->B1 C1 Infect Cells with Virus + N4-MAC B1->C1 D1 Treat Uninfected Cells with N4-MAC B2->D1 C2 Add Semi-solid Overlay C1->C2 C3 Incubate (Plaque Formation) C2->C3 C4 Fix, Stain, and Count Plaques C3->C4 E1 Calculate EC50 C4->E1 D2 Incubate D1->D2 D3 Add MTT Reagent D2->D3 D4 Solubilize Formazan D3->D4 D5 Measure Absorbance D4->D5 E2 Calculate CC50 D5->E2 E3 Determine Selectivity Index (SI = CC50/EC50) E1->E3 E2->E3

References

Technical Support Center: Refining Protocols for N4-Methylarabinocytidine Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining their experimental protocols for N4-Methylarabinocytidine (N4-methyl-ara-C) cytotoxicity testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside analog, similar in structure to cytarabine (B982) (Ara-C).[1] It is transported into the cell, where it is converted to its active triphosphate form. This active metabolite is then incorporated into DNA during replication. The presence of the arabinose sugar moiety in its structure hinders the rotation of the DNA strand, which ultimately blocks DNA synthesis and repair by inhibiting DNA polymerase.[1][2] This disruption of DNA replication, particularly during the S phase of the cell cycle, induces cell death.[2]

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media at 37°C can vary, so it is advisable to prepare fresh dilutions for each experiment.

Q3: What are the key considerations when designing a cytotoxicity assay for this compound?

A3: Several factors should be considered when designing a cytotoxicity assay:

  • Cell Line Selection: Choose cell lines that are relevant to your research question. Be aware that the expression levels of nucleoside transporters (like hENT1) and activating enzymes (like deoxycytidine kinase) can significantly impact cellular sensitivity.

  • Seeding Density: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during the drug treatment period.

  • Concentration Range: Determine an appropriate concentration range for this compound through a preliminary dose-response experiment.

  • Treatment Duration: The duration of drug exposure can influence the cytotoxic effect. Typical incubation times range from 24 to 72 hours.[3]

  • Assay Method: Select a suitable cell viability or cytotoxicity assay, such as MTT, MTS, or a live/dead cell staining assay.[4]

Q4: How can I differentiate between cytotoxic and anti-proliferative effects?

A4: Cytotoxicity assays measure cell death, while proliferation assays measure the inhibition of cell division.[4][5] To distinguish between these effects, you can combine a cytotoxicity assay (e.g., measuring LDH release from damaged cells) with a proliferation assay (e.g., BrdU incorporation).[5] A compound that is primarily anti-proliferative will reduce the number of viable cells without a significant increase in cell death markers.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cytotoxicity testing.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.[6]2. Inconsistent drug concentration.3. Edge effects in the microplate.1. Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully.[6]2. Properly mix drug dilutions before adding to the wells.3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Low or no cytotoxic effect observed 1. The cell line is resistant to the compound.2. Insufficient drug concentration or treatment duration.3. The compound has degraded.1. Verify the expression of key transporters (e.g., hENT1) and activating enzymes (e.g., dCK). Consider using a different cell line.2. Increase the concentration range and/or extend the treatment duration.3. Prepare fresh drug solutions and minimize their time at 37°C before use.
Inconsistent IC50 values across experiments 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Different batches of reagents (e.g., serum, media).1. Use cells within a consistent range of passage numbers and ensure they are healthy before seeding.2. Strictly adhere to the same incubation times for all experiments.3. Use the same lot of reagents whenever possible and test new lots before use.
High background in colorimetric/fluorometric assays 1. Contamination of cell cultures.[7]2. Phenol (B47542) red or serum in the media interfering with the assay.[8]3. Reagent instability.1. Regularly check for and discard contaminated cultures. Use sterile techniques.[7]2. Use phenol red-free media for the assay. Include a "media only" background control.[8]3. Ensure assay reagents are stored correctly and are not expired.[7]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from your experiments. Note: The IC50 values presented here are for illustrative purposes and are not actual experimental data for this compound. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HL-60Acute Promyelocytic Leukemia72User-determined value
MOLM-13Acute Myeloid Leukemia72User-determined value
K562Chronic Myeloid Leukemia72User-determined value
A549Lung Carcinoma72User-determined value
MCF-7Breast Adenocarcinoma72User-determined value

Table 2: Comparison of Cytotoxicity between this compound and Cytarabine

Cell LineThis compound IC50 (µM)Cytarabine IC50 (µM)Fold Difference
HL-60User-determined valueUser-determined valueCalculated value
MOLM-13User-determined valueUser-determined valueCalculated value

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the appropriate wells and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_drug Add Drug to Cells seed_plate->add_drug prep_drug Prepare this compound Dilutions prep_drug->add_drug incubate Incubate (24-72h) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Measure Absorbance add_solubilizer->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for this compound cytotoxicity testing using the MTT assay.

mechanism_of_action N4_Met_araC This compound hENT1 hENT1 Transporter N4_Met_araC->hENT1 Uptake intracellular_N4_Met_araC Intracellular This compound hENT1->intracellular_N4_Met_araC dCK dCK intracellular_N4_Met_araC->dCK Phosphorylation N4_Met_araC_MP This compound Monophosphate dCK->N4_Met_araC_MP kinases Other Kinases N4_Met_araC_MP->kinases Phosphorylation N4_Met_araC_TP This compound Triphosphate (Active) kinases->N4_Met_araC_TP dna_polymerase DNA Polymerase N4_Met_araC_TP->dna_polymerase Incorporation into DNA & Inhibition dna_synthesis DNA Synthesis dna_polymerase->dna_synthesis Blocks cell_death Cell Death (Apoptosis) dna_synthesis->cell_death Leads to

Caption: Proposed mechanism of action for this compound.

signaling_pathway N4_Met_araC This compound dna_damage DNA Synthesis Block & DNA Damage N4_Met_araC->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization & Activation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S) p53->cell_cycle_arrest bax_bak Bax/Bak Activation p53->bax_bak apoptosis Apoptosis caspases Caspase Cascade bax_bak->caspases caspases->apoptosis

Caption: DNA damage response pathway activated by this compound.

References

Technical Support Center: Managing N4-Methylarabinocytidine-Induced Myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available information specifically detailing the myelosuppressive profile of N4-Methylarabinocytidine. The following guidance is extrapolated from the extensive research and clinical management of cytarabine (B982) (ara-C), a closely related cytidine (B196190) analogue, and general principles of chemotherapy-induced myelosuppression. Researchers are strongly advised to conduct compound-specific preclinical toxicology and safety studies to establish the precise characteristics of this compound-induced myelosuppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced myelosuppression?

A1: this compound-induced myelosuppression is a dose-limiting toxicity characterized by a decrease in the production of blood cells (red blood cells, white blood cells, and platelets) in the bone marrow.[1][2] This occurs because, like other cytotoxic chemotherapies, this compound is believed to target rapidly dividing cells, including the hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[3] The clinical manifestations of myelosuppression include anemia (low red blood cells), neutropenia (low neutrophils, a type of white blood cell), and thrombocytopenia (low platelets).[4][5]

Q2: What are the primary clinical consequences of this compound-induced myelosuppression?

A2: The primary clinical consequences are:

  • Anemia: Can lead to fatigue, shortness of breath, dizziness, and pale skin.[1]

  • Neutropenia: Increases the risk of serious infections, which can be life-threatening.[1][2]

  • Thrombocytopenia: Increases the risk of bleeding and bruising.[1]

These side effects can significantly impact a patient's quality of life and may necessitate dose reductions or delays in treatment, potentially compromising therapeutic efficacy.

Q3: How can we monitor for this compound-induced myelosuppression in our preclinical studies?

A3: Regular monitoring of peripheral blood counts is crucial. This should include:

  • Complete Blood Count (CBC) with differential: To quantify red blood cells, white blood cells (including neutrophils), and platelets.

  • Reticulocyte count: To assess the bone marrow's ability to produce new red blood cells.

  • Peripheral blood smear: To morphologically assess blood cells.

Bone marrow aspirates and biopsies can also be performed to evaluate cellularity and the health of hematopoietic precursors.

Troubleshooting Guides

Issue 1: Unexpectedly severe myelosuppression at a given dose of this compound.

Potential Cause Troubleshooting Step
Incorrect Dosing: Calculation or administration error.Verify all dosing calculations, preparation protocols, and administration routes.
Animal Model Sensitivity: The chosen animal model may be particularly sensitive to this compound.Review literature for species-specific sensitivity to nucleoside analogs. Consider a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD).
Compound Instability: The compound may have degraded, leading to altered toxicity.Confirm the stability of the this compound formulation under the experimental conditions.
Concomitant Medications: Other administered agents may be exacerbating myelosuppression.Review all co-administered substances for known myelosuppressive effects.

Issue 2: Delayed recovery of blood counts following this compound administration.

Potential Cause Troubleshooting Step
Prolonged Compound Exposure: The pharmacokinetic profile of this compound may lead to sustained bone marrow suppression.Conduct pharmacokinetic studies to determine the half-life and clearance of the compound.
Severe Stem Cell Depletion: The dose may be high enough to cause significant damage to the hematopoietic stem cell pool.Evaluate bone marrow cellularity and perform colony-forming unit (CFU) assays to assess progenitor cell function.
Nutritional Deficiencies: Inadequate nutrition in experimental animals can impair hematopoietic recovery.Ensure animals have ad libitum access to standard chow and water. Consider supplementing with essential nutrients if deficiencies are suspected.

Strategies to Minimize Myelosuppression

Dose and Schedule Optimization

Optimizing the dose and administration schedule of this compound is a primary strategy to mitigate myelosuppression.

Strategy Description Considerations
Dose Reduction Lowering the dose of this compound.May impact anti-cancer efficacy. A therapeutic window needs to be established.
Fractionated Dosing Dividing the total dose into smaller, more frequent administrations.May maintain therapeutic levels while allowing for intermittent recovery of bone marrow.
Drug Holidays Introducing breaks in the treatment schedule.Allows for hematopoietic recovery between treatment cycles.
Supportive Care and Prophylactic Treatments

These strategies aim to support the hematopoietic system and prevent the clinical consequences of myelosuppression.

Agent Mechanism of Action Application
Granulocyte Colony-Stimulating Factor (G-CSF) Stimulates the production and function of neutrophils.To prevent or treat neutropenia.
Erythropoiesis-Stimulating Agents (ESAs) Stimulate the production of red blood cells.To treat anemia.
Thrombopoietin Receptor Agonists (TPO-RAs) Stimulate the production of platelets.To prevent or treat thrombocytopenia.
Blood Transfusions Provide red blood cells or platelets from a donor.For severe anemia or thrombocytopenia.
Novel Myeloprotective Strategies

Emerging strategies focus on protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage.

Agent Mechanism of Action Potential Application
CDK4/6 Inhibitors (e.g., Trilaciclib) Induce temporary cell cycle arrest in HSPCs, making them less susceptible to cell cycle-specific chemotherapies.[5]Administered prior to chemotherapy to protect the bone marrow.

Experimental Protocols

Protocol 1: In Vivo Myelosuppression Assessment

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Dosing: Administer this compound via the intended route (e.g., intraperitoneal, intravenous) at various dose levels. Include a vehicle control group.

  • Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at multiple time points post-administration (e.g., days 3, 7, 14, 21).

  • Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine red blood cell, white blood cell, and platelet counts, as well as hemoglobin and hematocrit levels.

  • Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and flush bone marrow from femurs and tibias. Perform cell counts and cytological analysis.

  • Data Analysis: Plot the mean blood cell counts for each treatment group over time to visualize the nadir (lowest point) and recovery of each lineage.

Protocol 2: Colony-Forming Unit (CFU) Assay

  • Bone Marrow Harvest: Harvest bone marrow cells from treated and control animals as described above.

  • Cell Plating: Plate a known number of bone marrow cells in a methylcellulose-based medium containing a cocktail of hematopoietic growth factors (e.g., SCF, IL-3, IL-6, EPO).

  • Incubation: Incubate plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.

  • Colony Counting: Identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.

  • Data Analysis: Compare the number of colonies from treated groups to the control group to quantify the effect of this compound on hematopoietic progenitor cell function.

Visualizations

G cluster_0 This compound Administration cluster_1 Mechanism of Action cluster_2 Impact on Hematopoietic System cluster_3 Clinical Manifestations N4 This compound DNA_Polymerase Inhibition of DNA Polymerase N4->DNA_Polymerase DNA_Incorporation Incorporation into DNA N4->DNA_Incorporation DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage DNA_Incorporation->DNA_Damage HSPCs Hematopoietic Stem & Progenitor Cells (HSPCs) DNA_Damage->HSPCs Targets Rapidly Dividing Cells Apoptosis Apoptosis of HSPCs HSPCs->Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression Neutropenia Neutropenia Myelosuppression->Neutropenia Anemia Anemia Myelosuppression->Anemia Thrombocytopenia Thrombocytopenia Myelosuppression->Thrombocytopenia

Caption: Hypothetical signaling pathway of this compound-induced myelosuppression.

G cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Analysis cluster_3 Outcome Animal_Model Select Animal Model (e.g., Mice) Dosing_Groups Establish Dosing Groups (Vehicle + N4 Doses) Animal_Model->Dosing_Groups Administer_Drug Administer this compound Dosing_Groups->Administer_Drug Collect_Samples Collect Blood Samples (Multiple Time Points) Administer_Drug->Collect_Samples BM_Harvest Harvest Bone Marrow (Optional) Administer_Drug->BM_Harvest CBC_Analysis Complete Blood Count (CBC) Analysis Collect_Samples->CBC_Analysis CFU_Assay Colony-Forming Unit (CFU) Assay BM_Harvest->CFU_Assay Assess_Myelosuppression Assess Degree and Duration of Myelosuppression CBC_Analysis->Assess_Myelosuppression CFU_Assay->Assess_Myelosuppression G Start Severe Myelosuppression Observed Dose_Check Verify Dosing and Administration Start->Dose_Check Dose_Correct Dose Correct? Dose_Check->Dose_Correct Yes_Dose Yes Dose_Correct->Yes_Dose   No_Dose No Dose_Correct->No_Dose    Re_Run Re-run Experiment with Corrected Dose Yes_Dose->Re_Run PK_Study Conduct Pharmacokinetic Studies No_Dose->PK_Study End Optimized Protocol Re_Run->End MTD_Study Perform MTD Study PK_Study->MTD_Study Myeloprotection Consider Myeloprotective Strategies MTD_Study->Myeloprotection Myeloprotection->End

References

Validation & Comparative

A Comparative Efficacy Analysis: Cytarabine (Ara-C) vs. N4-Methylarabinocytidine in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Executive Summary

Cytarabine (B982) (Ara-C) has long been a cornerstone in the treatment of acute myeloid leukemia (AML). As the landscape of cancer therapeutics evolves, numerous derivatives of Ara-C have been synthesized to enhance efficacy, overcome resistance, and improve pharmacological properties. This guide provides a comparative overview of the efficacy of Cytarabine and one such derivative, N4-Methylarabinocytidine.

Note on Data Availability: Publicly available, peer-reviewed data directly comparing the efficacy of this compound to Cytarabine is limited. The following comparison is based on established data for Cytarabine and incorporates data on a closely related and well-studied N4-acyl derivative, N4-palmitoyl-1-beta-D-arabinofuranosylcytosine, to infer the potential impact of N4-position modification. For a more direct comparison of a novel analog, data for 5-fluorotroxacitabine is also presented.

Mechanism of Action

Both Cytarabine and its N4-methylated derivative are expected to function as nucleoside analogs that interfere with DNA synthesis.

Cytarabine (Ara-C):

Cytarabine is a pyrimidine (B1678525) analog that is transported into the cell and subsequently phosphorylated to its active triphosphate form, ara-CTP.[1][2] Ara-CTP then competes with the natural substrate, dCTP, for incorporation into the replicating DNA strand by DNA polymerase.[1][3] The presence of the arabinose sugar moiety instead of deoxyribose hinders the rotation of the phosphodiester bond, creating steric hindrance that ultimately halts DNA chain elongation.[2] This disruption of DNA synthesis, primarily during the S phase of the cell cycle, triggers cell cycle arrest and apoptosis.[1][2]

This compound:

The addition of a methyl group at the N4 position of the cytosine base is a common strategy to create prodrugs with altered physicochemical properties, such as increased lipophilicity. This modification can lead to improved oral bioavailability and altered cellular uptake and metabolism. It is hypothesized that this compound acts as a prodrug that, after cellular uptake, is metabolized to release Ara-C, which then follows the same intracellular activation pathway to ara-CTP. The N4-acylated derivative, N4-palmitoyl-ara-C, has been shown to be absorbed intact and then act as a depot form, slowly releasing Ara-C over a prolonged period.[4] This suggests that this compound may offer a different pharmacokinetic profile compared to the parent drug.

Comparative In Vitro Efficacy

The following tables summarize the available in vitro data for Cytarabine and provide a template for what would be required for this compound. For a tangible comparison, data for the novel L-nucleoside analog, 5-fluorotroxacitabine, is included.

Table 1: IC50 Values of Cytarabine in Various AML Cell Lines

Cell LineIC50 (µM)
HL-600.02 - 0.1
KG-10.5 - 1.5
MOLM-130.1 - 0.5
MV4-110.01 - 0.05
U9370.2 - 1.0

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, drug exposure time, and the assay used.

Table 2: IC50 Values of 5-fluorotroxacitabine in Leukemia and Lymphoma Cell Lines

Cell LineIC50 (nM)
EOL-112
TF-16000
Median IC50 (31 cell lines) 200

Data from Haematologica, 2021.[5]

Comparative In Vivo Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate. The following summarizes findings for an N4-acyl derivative of Ara-C and 5-fluorotroxacitabine, providing a framework for what would be necessary to assess this compound.

N4-palmitoyl-ara-C:

In mouse models of P388 and L1210 leukemia, orally administered N4-palmitoyl-ara-C demonstrated superior chemotherapeutic effects compared to intraperitoneally administered Ara-C.[4] This was attributed to its role as a depot form, leading to sustained plasma levels of Ara-C.[4]

5-fluorotroxacitabine:

In a xenograft model using MV4-11 AML cells, treatment with 5-fluorotroxacitabine at various doses led to tumor regression.[5] A dosing schedule of five daily doses of 30 mg/kg resulted in the maximal response.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Culture: Human AML cell lines (e.g., HL-60, KG-1, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Cytarabine for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) aged 6-8 weeks are used.

  • Cell Inoculation: 5 x 10^6 human AML cells (e.g., MV4-11) are suspended in PBS and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Drug Administration: Once tumors reach a volume of approximately 100-150 mm^3, mice are randomized into treatment and control groups. This compound or Cytarabine are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment groups.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are critical for clear communication.

Signaling Pathway of Cytarabine and its Analogs

Cytarabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AraC Cytarabine (Ara-C) / this compound hENT1 hENT1 AraC->hENT1 Uptake AraC_in Ara-C hENT1->AraC_in dCK dCK AraC_in->dCK Phosphorylation CDA CDA AraC_in->CDA Deamination AraCMP Ara-CMP dCK->AraCMP dCMPK dCMPK AraCMP->dCMPK AraCDP Ara-CDP dCMPK->AraCDP NDPK NDPK AraCDP->NDPK AraCTP Ara-CTP (Active) NDPK->AraCTP DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibition DNA DNA Synthesis DNAPolymerase->DNA Apoptosis Apoptosis DNA->Apoptosis AraU Ara-U (Inactive) CDA->AraU

Caption: Intracellular activation pathway of Cytarabine (Ara-C).

Experimental Workflow for In Vitro Comparison

experimental_workflow Start Start: AML Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with serial dilutions of this compound and Cytarabine Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT reagent Incubation->MTT IncubateMTT Incubate for 4 hours MTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion

While Cytarabine remains a critical component of AML therapy, the development of derivatives like this compound holds promise for improving treatment outcomes. Based on the behavior of other N4-substituted analogs, this compound may offer an altered pharmacokinetic profile, potentially leading to improved efficacy or a different toxicity profile. However, without direct comparative preclinical and clinical studies, its therapeutic advantage over Cytarabine remains speculative. Further research is imperative to elucidate the specific pharmacological properties and anti-leukemic activity of this compound to determine its potential role in the future of AML treatment. The data presented for the novel analog 5-fluorotroxacitabine highlights the potential for modified nucleosides to exhibit potent anti-tumor activity and overcome some of the limitations of traditional therapies.

References

Comparative Antiviral Potency: N4-Hydroxycytidine vs. N4-Methylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antiviral efficacy of N4-Hydroxycytidine (NHC) is presented below. It is important to note that a direct comparison with N4-Methylarabinocytidine could not be conducted due to the absence of publicly available scientific literature and experimental data on the antiviral properties of the latter compound.

N4-Hydroxycytidine, the active metabolite of the prodrug Molnupiravir, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Its mechanism of action is primarily attributed to the induction of "error catastrophe" or "lethal mutagenesis" during viral replication.[5][6][7]

Mechanism of Action: N4-Hydroxycytidine

N4-Hydroxycytidine is a ribonucleoside analog that, once inside the host cell, is phosphorylated to its active triphosphate form (NHC-TP).[1][2] The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate, mistaking it for natural cytidine (B196190) triphosphate (CTP) or uridine (B1682114) triphosphate (UTP).[1][6] This is due to the tautomeric nature of NHC, allowing it to exist in two forms that mimic cytidine and uridine.[6][8]

The incorporation of NHC into the nascent viral RNA strand does not cause immediate chain termination.[1] Instead, the incorporated NHC can be read as either a cytosine or a uracil (B121893) by the RdRp during subsequent rounds of replication. This leads to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[3][5] The high mutational load ultimately results in the production of non-viable viral progeny, effectively halting the infection.[5][7]

N4-Hydroxycytidine Mechanism of Action cluster_cell Host Cell Molnupiravir Molnupiravir NHC N4-Hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis NHC-TP NHC-Triphosphate (NHC-TP) NHC->NHC-TP Phosphorylation Viral_RNA_Replication Viral RNA Replication (RdRp) NHC-TP->Viral_RNA_Replication Incorporation Mutated_vRNA Mutated Viral RNA Viral_RNA_Replication->Mutated_vRNA Leads to Error_Catastrophe Error Catastrophe & Non-Viable Virions Mutated_vRNA->Error_Catastrophe

Caption: Mechanism of N4-Hydroxycytidine antiviral activity.

Antiviral Potency of N4-Hydroxycytidine

The antiviral activity of NHC has been evaluated against a variety of RNA viruses. The 50% effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for potency.

Virus FamilyVirusCell LineEC50 (µM)Citation
CoronaviridaeMurine Hepatitis Virus (MHV)DBT0.17[3]
Middle East Respiratory Syndrome Coronavirus (MERS-CoV)Vero0.56[3]
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)Vero 76Not specified, but potent inhibition reported[5]
SARS-CoV-2Vero E6~0.3
AlphavirusVenezuelan Equine Encephalitis Virus (VEEV)-< 1
OrthobunyaviridaeLa Crosse Virus (LACV)N2aSignificantly more potent than Ribavirin and Favipiravir[5]

Experimental Protocols

Determination of EC50 for Coronaviruses (General Methodology)

A common method for determining the antiviral efficacy of a compound against coronaviruses involves a viral yield reduction assay.

  • Cell Culture: A suitable host cell line, such as Vero E6 or DBT cells, is cultured in appropriate media and conditions.

  • Virus Infection: Cells are infected with the target coronavirus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (e.g., N4-Hydroxycytidine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The infected and treated cells are incubated for a set period (e.g., 24-48 hours) to allow for viral replication.

  • Viral Titer Quantification: After incubation, the supernatant containing progeny virus is collected. The viral titer is then quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: The viral titers from the compound-treated wells are compared to the vehicle control. The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

EC50 Determination Workflow Start Start Cell_Seeding Seed Host Cells Start->Cell_Seeding Virus_Infection Infect Cells with Virus Cell_Seeding->Virus_Infection Compound_Addition Add Serial Dilutions of Compound Virus_Infection->Compound_Addition Incubation Incubate Compound_Addition->Incubation Harvest_Supernatant Harvest Supernatant Incubation->Harvest_Supernatant Quantify_Virus Quantify Viral Titer (Plaque Assay/TCID50) Harvest_Supernatant->Quantify_Virus Calculate_EC50 Calculate EC50 Quantify_Virus->Calculate_EC50 End End Calculate_EC50->End

Caption: General workflow for EC50 determination.

Concluding Remarks

N4-Hydroxycytidine is a potent broad-spectrum antiviral agent with a well-defined mechanism of action centered on lethal mutagenesis. Its efficacy against a range of RNA viruses, particularly coronaviruses, is supported by robust in vitro data. The lack of available data on this compound prevents a comparative assessment of its antiviral potential against NHC at this time. Further research into the biological activity of this compound is required to enable such a comparison.

References

N4-Acylated Derivatives of Arabinofuranosylcytosine: A Comparative Analysis for Enhanced Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N4-acylated derivatives of arabinofuranosylcytosine (ara-C), a cornerstone in the treatment of acute leukemias. While ara-C is a potent antimetabolite, its clinical efficacy is hampered by rapid inactivation by cytidine (B196190) deaminase and the development of drug resistance. N4-acylation of ara-C has emerged as a promising strategy to overcome these limitations. This guide synthesizes experimental data on the performance of various N4-acylated derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry.

Performance Comparison of N4-Acylated Ara-C Derivatives

The introduction of an acyl group at the N4 position of the cytosine ring significantly alters the physicochemical and pharmacological properties of ara-C. These modifications primarily aim to increase lipophilicity, thereby enhancing membrane permeability and protecting the drug from enzymatic degradation. The following tables summarize key performance indicators of prominent N4-acylated ara-C derivatives based on available preclinical and clinical data.

Table 1: In Vitro Cytotoxicity of N4-Acylated Ara-C Derivatives
CompoundCell LineIC50Key Findings
N4-stearoyl-ara-C Mouse Leukemia L1210Not specified, but highly activeSuperior to ara-C, with strong activity at smaller dosages and resistance to cytidine deaminase.[1]
N4-behenoyl-ara-C (BHAC) Mouse Leukemia L1210Not specified, but highly activeSuperior to ara-C, especially when administered as a solution, with long-lasting efficacy and resistance to cytidine deaminase.[1][2]
N4-octadecyl-ara-C (NOAC) Human Promyelocytic Leukemia HL-603- to 7-fold lower than ara-COvercomes ara-C resistance and induces apoptosis in over 80% of native and ara-C-resistant HL-60 cells.[3] Less toxic to hematopoietic stem cells than ara-C.[4]
N4-hexadecyl-ara-C (NHAC) Human Promyelocytic Leukemia HL-601.6-fold higher in ara-C resistant cellsCytotoxicity is independent of nucleoside transporter and deoxycytidine kinase activity.[5]
N4-palmitoyl-ara-C (PLAC) Human Leukemia Cells (in vitro)Sufficiently cytotoxic at plasma concentrations achieved with oral administrationDemonstrates potential for oral bioavailability.[6]
N4-chloroacetyl-ara-C Hamster Fibrosarcoma A(T1)Cl-3Potent, no colonies survived at 10⁻⁶ MConsidered a potential prodrug of ara-C.[7]
Table 2: Pharmacokinetic Properties of N4-Acylated Ara-C Derivatives
CompoundAdministration RouteKey Pharmacokinetic ParametersNotable Characteristics
N4-behenoyl-ara-C (BHAC) Intravenous (IV)Plasma t1/2α: 1.00 ± 0.36 h, Plasma t1/2β: 4.28 ± 2.35 h, Intracellular ara-CTP t1/2: 13.56 ± 9.62 hShows a biphasic plasma decay and prolonged intracellular retention of the active metabolite, ara-CTP.[8]
N4-palmitoyl-ara-C (PLAC) OralSufficient plasma concentrations of PLAC and ara-C for cytotoxic effects at doses of 3.3 mg/kg or more.Demonstrates oral bioavailability, a significant advantage over ara-C.[6]
N4-hexadecyl-ara-C (NHAC) Not specifiedIntracellular half-life is 4.8 times longer than that of ara-C.Exhibits a depot effect in cell membranes, leading to prolonged intracellular presence.[5][9]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of N4-acylated ara-C derivatives, as inferred from the cited literature.

Synthesis of N4-Acylated Ara-C Derivatives

A general method for the synthesis of N4-acylated ara-C derivatives involves the reaction of arabinofuranosylcytosine with the corresponding acyl chloride or anhydride (B1165640) in a suitable solvent, often in the presence of a base to neutralize the liberated acid. A more recent approach describes a regioselective synthesis involving the direct and selective sulfonylation at the N-1 site of cytosine, followed by alkylation of the amino group.[10][11]

  • Starting Materials: Arabinofuranosylcytosine (ara-C), acylating agent (e.g., stearoyl chloride, behenoyl chloride, palmitoyl (B13399708) chloride), solvent (e.g., pyridine, dimethylformamide), and a base (e.g., triethylamine).

  • General Procedure: Ara-C is suspended or dissolved in the chosen solvent. The acylating agent is added dropwise, often at a controlled temperature (e.g., 0°C to room temperature). The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The product is then isolated and purified, typically by crystallization or column chromatography.

In Vitro Cytotoxicity Assays

The antitumor activity of the synthesized compounds is commonly evaluated in vitro against various cancer cell lines.

  • Cell Lines: Murine leukemia L1210 and human promyelocytic leukemia HL-60 are frequently used.[1][3] Studies also utilize ara-C resistant cell lines to investigate the ability of the derivatives to overcome resistance.[3][12]

  • Methodology: Cancer cells are cultured in a suitable medium and seeded in multi-well plates. The cells are then exposed to a range of concentrations of the test compounds (N4-acylated derivatives and ara-C as a control) for a defined period. Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

In Vivo Antitumor Activity Studies

Animal models are employed to assess the efficacy of the compounds in a physiological setting.

  • Animal Models: Mice, often BALB/c or DBA/2 strains, are typically used.[2] Leukemia models, such as L1210 leukemia, are common for evaluating drugs targeting hematological malignancies.[1][2]

  • Procedure: The animals are inoculated with cancer cells. After a set period to allow for tumor establishment, the animals are treated with the N4-acylated derivatives, ara-C, or a vehicle control. The drug can be administered through various routes, including intraperitoneal or oral. The effectiveness of the treatment is evaluated by monitoring parameters such as tumor growth, survival time of the animals, and reduction in tumor burden.

Pharmacokinetic Studies

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the N4-acylated derivatives.

  • Subjects: Studies have been conducted in both animal models and human patients.[6][8]

  • Methodology: After administration of the drug, blood samples are collected at various time points. The concentrations of the parent drug and its metabolites (such as ara-C and ara-CTP) in plasma and, in some cases, in leukemic cells, are measured using analytical techniques like high-performance liquid chromatography (HPLC) or radioimmunoassay.[8] These data are then used to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the action and evaluation of N4-acylated ara-C derivatives, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Resistance Mechanisms AraC Arabinofuranosylcytosine (ara-C) Nucleoside_Transporter Nucleoside Transporter AraC->Nucleoside_Transporter Cytidine_Deaminase Cytidine Deaminase AraC->Cytidine_Deaminase Deamination N4_acyl_AraC N4-Acylated ara-C (Lipophilic Prodrug) Membrane Cell Membrane N4_acyl_AraC->Membrane Increased Lipophilicity N4_acyl_AraC->Cytidine_Deaminase Resistant Intracellular_N4_acyl_AraC Intracellular N4-Acylated ara-C Membrane->Intracellular_N4_acyl_AraC Passive Diffusion Intracellular_AraC Intracellular ara-C Nucleoside_Transporter->Intracellular_AraC Passive_Diffusion Passive Diffusion dCK Deoxycytidine Kinase (dCK) Intracellular_AraC->dCK Hydrolysis Intracellular Hydrolysis Intracellular_N4_acyl_AraC->Hydrolysis Hydrolysis->Intracellular_AraC Ara_CMP ara-CMP dCK->Ara_CMP Decreased_dCK Decreased dCK Activity dCK->Decreased_dCK Kinases Other Kinases Ara_CMP->Kinases Ara_CTP ara-CTP (Active Metabolite) Kinases->Ara_CTP DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to Ara_U ara-U (Inactive) Cytidine_Deaminase->Ara_U

Caption: Proposed mechanism of action of N4-acylated ara-C derivatives.

cluster_0 Preclinical Evaluation Workflow Synthesis Synthesis of N4-Acylated ara-C Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., dCK activity, apoptosis) In_Vitro_Screening->Mechanism_Studies In_Vivo_Testing In Vivo Antitumor Activity In_Vitro_Screening->In_Vivo_Testing Cell_Lines Cancer Cell Lines (e.g., L1210, HL-60) Cell_Lines->In_Vitro_Screening Resistant_Cell_Lines Ara-C Resistant Cell Lines Resistant_Cell_Lines->In_Vitro_Screening Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Testing->Pharmacokinetics Animal_Models Animal Models (e.g., Murine Leukemia) Animal_Models->In_Vivo_Testing Pharmacokinetics->Lead_Optimization

Caption: A generalized experimental workflow for the evaluation of N4-acylated ara-C derivatives.

Conclusion

N4-acylated derivatives of arabinofuranosylcytosine represent a significant advancement in the development of more effective and resilient anticancer agents. By modifying the parent compound, researchers have successfully addressed key liabilities such as enzymatic inactivation and have, in some cases, circumvented mechanisms of drug resistance. The enhanced lipophilicity of these derivatives not only improves their pharmacokinetic profile but also opens avenues for alternative delivery routes, including oral administration.

The data presented in this guide highlights the superior performance of several N4-acylated derivatives compared to ara-C in preclinical models. In particular, long-chain fatty acid derivatives like N4-stearoyl-ara-C, N4-behenoyl-ara-C, and N4-octadecyl-ara-C have demonstrated potent antitumor activity and an ability to overcome ara-C resistance. Further research and clinical investigation into these promising compounds are warranted to translate these preclinical successes into tangible benefits for patients with hematological malignancies. This comparative analysis serves as a foundational resource for guiding future research and development in this critical area of oncology.

References

Validating the Mechanism of Action of N4-Methylarabinocytidine Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N4-Methylarabinocytidine (N4-Me-araC), a nucleoside analog, and its presumed mechanism of action, benchmarked against the well-established cytarabine (B982) (Ara-C). We detail how CRISPR-Cas9 technology can be leveraged to validate this mechanism and identify genes conferring resistance, offering a powerful tool for drug development and personalized medicine.

Introduction to this compound and Its Putative Mechanism of Action

This compound is a derivative of cytarabine, a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Like cytarabine, N4-Me-araC is a pyrimidine (B1678525) analog that is thought to exert its cytotoxic effects by interfering with DNA synthesis.[2][3] The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation, coupled with the inhibition of DNA polymerase, leads to the termination of DNA chain elongation and induction of apoptosis in rapidly dividing cancer cells.[1][4][5]

Comparison with an Established Alternative: Cytarabine

Cytarabine has been a standard-of-care treatment for AML for decades, often used in combination with other chemotherapeutic agents.[6] Its efficacy is well-documented, but challenges such as drug resistance and significant side effects persist.[4] Understanding the comparative performance of a novel analog like N4-Me-araC is crucial for advancing cancer therapy.

Table 1: Comparative Profile of this compound (Putative) and Cytarabine

FeatureThis compound (N4-Me-araC) (Putative)Cytarabine (Ara-C)
Drug Class Nucleoside Analog, AntimetaboliteNucleoside Analog, Antimetabolite[1][3]
Primary Indication Acute Myeloid Leukemia (AML)Acute Myeloid Leukemia (AML), Acute Lymphocytic Leukemia (ALL), Chronic Myeloid Leukemia (CML, blast phase), Meningeal Leukemia[1][2]
Mechanism of Action Inhibition of DNA polymerase and incorporation into DNA, leading to chain termination.[1][5]Inhibition of DNA polymerase and incorporation into DNA, leading to chain termination.[1][2][3]
Activation Intracellular phosphorylation to a triphosphate form.[5]Intracellular phosphorylation to cytarabine triphosphate (ara-CTP).[4][5]
Resistance Mechanisms Decreased cellular uptake, increased inactivation by deaminases, increased dCTP pools.[4]Decreased cellular uptake (hENT-1), increased inactivation by cytidine (B196190) deaminase, deficiency in deoxycytidine kinase, increased intracellular dCTP pools.[3][4]

Validating the Mechanism of Action with CRISPR-Cas9

CRISPR-Cas9 technology offers a precise and powerful platform for validating the proposed mechanism of action of N4-Me-araC and identifying genes that modulate cellular response.[7][8][9] A genome-wide CRISPR knockout screen can systematically identify genes whose loss of function confers resistance or sensitivity to the drug.

Experimental Workflow for CRISPR-Cas9 Screening

The following workflow outlines the key steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genetic determinants of N4-Me-araC sensitivity.

CRISPR_Workflow cluster_library_prep 1. sgRNA Library Preparation cluster_virus_production 2. Lentivirus Production cluster_cell_transduction 3. Cell Line Transduction cluster_drug_screen 4. N4-Me-araC Treatment cluster_analysis 5. Analysis Lib_Design Design sgRNA Library (targeting all human genes) Lib_Synthesis Synthesize Oligo Pool Lib_Design->Lib_Synthesis Lib_Cloning Clone into Lentiviral Vector Lib_Synthesis->Lib_Cloning Transfection Transfect HEK293T cells with sgRNA library and packaging plasmids Harvest Harvest Lentiviral Particles Transfection->Harvest Cell_Culture Culture AML Cell Line (e.g., MV4-11) Transduction Transduce cells with lentiviral sgRNA library Cell_Culture->Transduction Selection Select for transduced cells Transduction->Selection Split_Population Split cell population Treatment Treat with N4-Me-araC Split_Population->Treatment Control Control (DMSO) Split_Population->Control gDNA_Extraction Genomic DNA Extraction Treatment->gDNA_Extraction Control->gDNA_Extraction PCR_Amplification PCR Amplify sgRNA Cassettes gDNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Data_Analysis Identify enriched/depleted sgRNAs Sequencing->Data_Analysis Conclusion Validation of MoA and Resistance Mechanisms Data_Analysis->Conclusion Identify Resistance/Sensitivity Genes

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 knockout screen.

Experimental Protocols

1. sgRNA Library Preparation and Lentivirus Production:

  • A genome-scale single-guide RNA (sgRNA) library (e.g., GeCKO v2) is amplified and cloned into a lentiviral vector.

  • Lentivirus is produced by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Viral supernatant is harvested, filtered, and concentrated.

2. Cell Line Transduction and Screening:

  • An appropriate AML cell line (e.g., one known to be sensitive to cytarabine) is transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Transduced cells are selected with an appropriate antibiotic (e.g., puromycin).

  • The cell population is split into a treatment group (exposed to a lethal concentration of N4-Me-araC) and a control group (exposed to vehicle, e.g., DMSO).

  • Cells are cultured for a sufficient period to allow for the selection of resistant clones.

3. Analysis of sgRNA Representation:

  • Genomic DNA is extracted from both the treatment and control cell populations.

  • The sgRNA cassettes are amplified by PCR.

  • The relative abundance of each sgRNA is quantified by next-generation sequencing.

  • Genes whose corresponding sgRNAs are significantly enriched in the N4-Me-araC-treated population are identified as potential resistance genes. Conversely, depleted sgRNAs may indicate genes essential for cell survival in the presence of the drug.

Expected Outcomes and Interpretation

The results of the CRISPR screen will provide a list of genes whose knockout leads to resistance to N4-Me-araC. This data can be used to validate the proposed mechanism of action and uncover novel resistance pathways.

Table 2: Expected Gene Hits from CRISPR Screen and Their Implication

Gene CategoryExpected Gene HitsImplication for Mechanism of Action
Drug Transport SLC29A1 (hENT-1)Knockout of the primary drug transporter would prevent N4-Me-araC from entering the cell, confirming its reliance on this influx mechanism.
Drug Activation DCK (Deoxycytidine Kinase)Loss of the kinase responsible for the initial phosphorylation step would render the drug inactive, validating this as a key activation step.
Drug Inactivation CDA (Cytidine Deaminase)Knockout of this enzyme would prevent the breakdown of N4-Me-araC, leading to increased sensitivity (depletion of sgRNAs).
DNA Synthesis/Repair Genes involved in dCTP synthesisKnockout of genes that regulate the intracellular pool of dCTP could alter the competitive balance with the drug's active form, impacting its efficacy.
Signaling Pathway Visualization

The following diagram illustrates the putative signaling pathway of this compound and the points at which genes identified in a CRISPR screen would be expected to act.

MoA_Pathway cluster_outside Extracellular cluster_inside Intracellular N4_Me_araC_ext N4-Me-araC N4_Me_araC_int N4-Me-araC N4_Me_araC_ext->N4_Me_araC_int hENT-1 (SLC29A1) N4_Me_araCMP N4-Me-araCMP N4_Me_araC_int->N4_Me_araCMP DCK Inactive_Metabolite Inactive Metabolite N4_Me_araC_int->Inactive_Metabolite CDA N4_Me_araCDP N4-Me-araCDP N4_Me_araCMP->N4_Me_araCDP N4_Me_araCTP N4-Me-araCTP (Active) N4_Me_araCDP->N4_Me_araCTP DNA_Polymerase DNA Polymerase N4_Me_araCTP->DNA_Polymerase Inhibition DNA DNA DNA_Polymerase->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Chain Termination

Caption: Putative mechanism of action of this compound.

Comparison with Alternative Therapies for AML

While nucleoside analogs are a mainstay, the treatment landscape for AML is evolving, particularly for older patients or those with refractory disease.

Table 3: Comparison of N4-Me-araC (Putative) with Other AML Therapies

Therapeutic ClassExample DrugsMechanism of Action
Nucleoside Analogs N4-Me-araC , Cytarabine, Cladribine, FludarabineInhibit DNA synthesis.[1][6]
Anthracyclines Daunorubicin, IdarubicinIntercalate into DNA, inhibit topoisomerase II, and generate free radicals.
Hypomethylating Agents Azacitidine, DecitabineInhibit DNA methyltransferase, leading to re-expression of tumor suppressor genes.[10]
FLT3 Inhibitors Gilteritinib, MidostaurinTarget activating mutations in the FLT3 receptor tyrosine kinase.[11]
IDH Inhibitors Ivosidenib, EnasidenibInhibit mutant isocitrate dehydrogenase enzymes, leading to myeloid differentiation.[11]
BCL-2 Inhibitors VenetoclaxPromotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.[10]
Antibody-Drug Conjugates Gemtuzumab ozogamicinTargets CD33 on myeloid cells, delivering a cytotoxic payload.[6]

Conclusion

The validation of this compound's mechanism of action is a critical step in its development as a potential therapeutic agent. CRISPR-Cas9 technology provides an unbiased and comprehensive approach to confirm its molecular targets and to identify genetic factors that contribute to resistance. By comparing its performance and mechanistic profile to established drugs like cytarabine and other novel AML therapies, researchers can better position N4-Me-araC in the evolving landscape of cancer treatment. The experimental framework outlined in this guide offers a robust strategy for achieving these crucial preclinical milestones.

References

Evaluating the Therapeutic Index of N4-Methylarabinocytidine: A Comparative Analysis with Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity. This guide provides a comparative framework for evaluating the potential therapeutic index of a novel nucleoside analog, N4-Methylarabinocytidine, against established anticancer drugs, Cytarabine (B982) (Ara-C) and Gemcitabine. Due to the absence of publicly available preclinical data for this compound, this guide focuses on presenting the available data for Cytarabine and Gemcitabine to establish a benchmark for future comparative studies.

Executive Summary

A comprehensive evaluation of the therapeutic index of this compound is currently hampered by the lack of available quantitative data on its efficacy (IC50) and toxicity (LD50/TD50). In contrast, extensive research on Cytarabine and Gemcitabine provides a basis for comparison, although the reported values for their therapeutic indices vary significantly depending on the cancer cell line and animal model used. This variability underscores the necessity for direct, head-to-head comparative studies under standardized conditions to accurately assess the relative therapeutic potential of this compound.

Data Presentation: A Comparative Overview of Existing Drugs

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/IC50). The following tables summarize the available, albeit variable, preclinical data for Cytarabine and Gemcitabine. It is crucial to note that these values are not directly comparable across different studies due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Cytarabine and Gemcitabine in Various Cancer Cell Lines

DrugCancer Cell LineIC50 (µM)
Cytarabine MV4-11 (AML)0.26[1]
CCRF-CEM (Leukemia)~0.090[2]
Jurkat (Leukemia)~0.160[2]
HL60 (Leukemia)Varies (used in combination studies)[3]
ML-1 (Leukemia)Varies (used in combination studies)[3]
Raji (Leukemia)Varies (used in combination studies)[3]
Gemcitabine BxPC-3 (Pancreatic)Varies (IC50 decreases with combination)[4]
Capan-1 (Pancreatic)Varies (IC50 decreases with combination)[4]
PANC-1 (Pancreatic)Moderately sensitive[5]
MIA PaCa-2 (Pancreatic)Comparatively more resistant[5]
AsPC-1 (Pancreatic)Moderately sensitive[5]
Wide range across 960 cell linesGeometric mean: 0.465[6]

Table 2: In Vivo Toxicity (LD50) of Cytarabine and Gemcitabine

DrugAnimal ModelRoute of AdministrationLD50 (mg/kg)
Cytarabine MouseOral3150[7][8]
MouseIntraperitoneal3779[7][8]
MouseIntravenous7000[7]
RatOral>500[7]
RatIntravenous>5000[8][9]
Gemcitabine MouseOral333[10]
RatOral>500[10]
RabbitDermal>1000[10]

Note: The therapeutic index can be estimated from these values (e.g., LD50/IC50), but direct comparisons are only valid when the data is generated from the same experimental systems.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, detailed and standardized experimental protocols are essential. The following are generalized methodologies for determining the key parameters of a therapeutic index.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Cytarabine, Gemcitabine) dissolved in a suitable solvent (e.g., DMSO, PBS)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a drug in an animal model.

Materials:

  • Healthy, young adult laboratory animals (e.g., mice, rats) of a specific strain, sex, and weight range.

  • Test compound (this compound, Cytarabine, or Gemcitabine) formulated in a suitable vehicle for administration.

  • Appropriate animal housing and care facilities.

  • Dosing equipment (e.g., gavage needles, syringes).

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Dose Grouping: Divide the animals into several groups, including a control group receiving only the vehicle.

  • Drug Administration: Administer the test compound to the treatment groups at a range of doses, typically in a geometric progression. The route of administration (e.g., oral, intravenous, intraperitoneal) should be relevant to the intended clinical use.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality. Record the number of deaths in each group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Mandatory Visualization

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Efficacy Assessment (In Vitro) cluster_toxicity Toxicity Assessment (In Vivo) cluster_ti Therapeutic Index Calculation cell_culture Cancer Cell Culture drug_treatment_efficacy Drug Treatment (Serial Dilutions) cell_culture->drug_treatment_efficacy viability_assay Cell Viability Assay (e.g., MTT) drug_treatment_efficacy->viability_assay ic50_calc IC50 Calculation viability_assay->ic50_calc ti_calc Therapeutic Index (LD50 / IC50) ic50_calc->ti_calc animal_model Animal Model Selection (e.g., Mice) drug_treatment_toxicity Drug Administration (Dose Escalation) animal_model->drug_treatment_toxicity observation Observation for Toxicity & Mortality drug_treatment_toxicity->observation ld50_calc LD50/TD50 Calculation observation->ld50_calc ld50_calc->ti_calc

Caption: Workflow for determining the therapeutic index.

Signaling Pathways of Cytarabine and Gemcitabine

The cytotoxic effects of nucleoside analogs like Cytarabine and Gemcitabine are primarily mediated through their interference with DNA synthesis and repair.

G cluster_cytarabine Cytarabine (Ara-C) Pathway cluster_gemcitabine Gemcitabine Pathway ara_c Cytarabine (Ara-C) ara_ctp Ara-CTP (Active Metabolite) ara_c->ara_ctp Phosphorylation dna_poly Inhibition of DNA Polymerase ara_ctp->dna_poly dna_incorp Incorporation into DNA ara_ctp->dna_incorp apoptosis_ara Apoptosis dna_poly->apoptosis_ara dna_incorp->apoptosis_ara gem Gemcitabine gem_tp dFdCTP (Active Metabolite) gem->gem_tp Phosphorylation rnr Inhibition of Ribonucleotide Reductase gem_tp->rnr dna_incorp_gem Incorporation into DNA (Masked Chain Termination) gem_tp->dna_incorp_gem apoptosis_gem Apoptosis rnr->apoptosis_gem dna_incorp_gem->apoptosis_gem

Caption: Simplified signaling pathways of Cytarabine and Gemcitabine.

Conclusion and Future Directions

The development of new anticancer agents with an improved therapeutic index is a paramount goal in oncology research. While this guide provides a comparative framework using available data for Cytarabine and Gemcitabine, a definitive evaluation of this compound's therapeutic index awaits the public disclosure of its preclinical efficacy and toxicity data. Future research should prioritize head-to-head comparative studies that include this compound and existing drugs, utilizing standardized cell lines and animal models to generate directly comparable data. Such studies are essential to ascertain whether this compound offers a superior therapeutic window and represents a valuable addition to the arsenal (B13267) of anticancer therapies.

References

Independent Validation of N4-Acyl Arabinocytidine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on N4-acyl derivatives of arabinocytidine (Ara-C), focusing on N4-palmitoyl-ara-C (PLAC) and N4-behenoyl-ara-C (BHAC). These compounds have been developed as oral prodrugs of the widely used anti-leukemic agent cytarabine (B982) (Ara-C) to improve its pharmacokinetic profile and therapeutic convenience. Due to the limited availability of direct independent validation studies, this guide synthesizes data from primary research to compare the performance of these derivatives against conventional Ara-C and to provide available experimental data.

I. Comparative Performance Data

The following tables summarize the quantitative data from various studies to facilitate a comparison of the pharmacokinetic parameters, clinical efficacy, and toxicity of N4-acyl-ara-C derivatives and cytarabine.

Table 1: Pharmacokinetic Profile Comparison
ParameterN4-palmitoyl-ara-C (PLAC)N4-behenoyl-ara-C (BHAC)Cytarabine (Ara-C) (Intravenous)
Administration Route OralOral / IntravenousIntravenous
Peak Plasma Concentration (Cmax) 22.9 ± 6.4 ng/mL (oral, 300 mg/m²)[1]173.4 ± 75.3 µg/mL (IV, 700 mg/m²)[2]~115 µM (3-hour infusion, 3 g/m²)[3]
Time to Peak (Tmax) 2.5 ± 1.0 h (oral)[1]End of 60-min infusion (IV)[2]End of infusion[3]
Elimination Half-life (t½) 3.8 ± 2.7 h (oral)[1]4.28 ± 2.35 h (second phase, IV)[2]~16 min (distribution), 1.8 and 6 h (elimination)[3]
Metabolite (Ara-C) Peak Plasma Concentration 6.9 ng/mL (oral, 300 mg/m²)[1]102.2 ± 39.9 µg/mL (IV, 700 mg/m²)[2]Not Applicable
Metabolite (Ara-C) Half-life >12 h sustained levels >1.0 ng/mL[1]11.2 ± 4.31 h (second phase, IV)[2]Not Applicable
Table 2: Clinical Efficacy in Acute Myeloid Leukemia (AML)
TreatmentStudy PhasePatient PopulationDosing RegimenComplete Remission (CR) RatePartial Remission (PR) Rate
N4-palmitoyl-ara-C (PLAC) Phase II (Early)Pretreated Hematopoietic Malignancies50-1200 mg/day (oral)1/9 (in relapse)4/9 hematological responses (in relapse)
N4-behenoyl-ara-C (BHAC) Multi-institutional studyPreviously untreated AML3-8 mg/kg/day (daily administration)36.6% (15/41)[4]24.4% (10/41)[4]
Low-Dose Cytarabine (LDAC) Randomized Trial (vs. Intensive Chemotherapy)Elderly with de novo ANLL20 mg/m² for 21 daysLower than intensive chemotherapyMore frequent than intensive chemotherapy[5]
Intensive Chemotherapy (with Ara-C) Randomized Trial (vs. LDAC)Elderly with de novo ANLL200 mg/m² for 7 days + RubidazoneHigher than LDAC[5]Less frequent than LDAC[5]
Table 3: Comparative In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines
Cell LineIC50 of Cytarabine
CCRF-CEM 90 nM[6]
Jurkat 159.7 nM[6]
THP-1 6.34 µM[7]
U937 13.15 µM[7]
Ara-C Resistant THP-1/R 36.01 µM[7]
Ara-C Resistant U937/R 90.40 µM[7]

Note: Direct comparative IC50 values for N4-acyl-ara-C derivatives in these specific cell lines were not available in the searched literature.

II. Experimental Protocols

A. Clinical Pharmacokinetic Study of Oral N4-palmitoyl-ara-C (PLAC)
  • Objective: To determine the pharmacokinetic profile of orally administered PLAC in patients with solid tumors and hematological malignancies.[8]

  • Methodology:

    • Patient Population: 88 patients (36 with solid tumors, 52 with hematological malignancies).[8]

    • Treatment Schedules:

      • Schedule 1: Single oral administration with dose escalation from 1 mg/kg up to 24 mg/kg.[8]

      • Schedule 2: 5-day consecutive daily oral administration with dose escalation from 1 mg/kg up to 24 mg/kg.[8]

    • Pharmacokinetic Analysis: Plasma concentrations of PLAC and its metabolite, Ara-C, were measured at various time points following administration to determine Cmax, Tmax, and elimination half-life.[8]

    • Toxicity Monitoring: Patients were monitored for side effects, with a focus on gastrointestinal toxicity and myelosuppression.[8]

B. In Vitro Cytotoxicity Assay for Cytarabine
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of cytarabine in leukemia cell lines.

  • Methodology (example based on similar studies):

    • Cell Lines: Human leukemia cell lines (e.g., CCRF-CEM, Jurkat, THP-1, U937) are cultured in appropriate media.

    • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of cytarabine for a specified duration (e.g., 24, 48, or 72 hours).

    • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Data Analysis: The percentage of cell viability is plotted against the drug concentration, and the IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

III. Signaling Pathways and Experimental Workflows

Mechanism of Action of N4-Acyl-ara-C Derivatives

The primary mechanism of action of N4-acyl-ara-C derivatives is their conversion to the active anti-leukemic agent, cytarabine (Ara-C). This is followed by the intracellular phosphorylation of Ara-C to its active triphosphate form, Ara-CTP, which then exerts its cytotoxic effects.

N4_Acyl_AraC_Mechanism N4_Acyl_AraC N4-Acyl-ara-C (Oral Administration) Absorption Gastrointestinal Absorption N4_Acyl_AraC->Absorption Metabolism Metabolic Conversion (e.g., in liver) Absorption->Metabolism AraC Cytarabine (Ara-C) in Circulation Metabolism->AraC Cellular_Uptake Cellular Uptake by Leukemia Cell AraC->Cellular_Uptake Phosphorylation Phosphorylation to Ara-CTP Cellular_Uptake->Phosphorylation DNA_Polymerase Inhibition of DNA Polymerase Phosphorylation->DNA_Polymerase DNA_Incorporation Incorporation into DNA Phosphorylation->DNA_Incorporation Apoptosis Cell Death (Apoptosis) DNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis

Caption: Mechanism of action of N4-acyl-ara-C prodrugs.

Experimental Workflow for In Vivo Efficacy Assessment in Xenograft Models

Preclinical evaluation of novel anti-cancer agents often involves the use of animal models, such as immunodeficient mice bearing human tumor xenografts.

Xenograft_Workflow Cell_Culture Human Leukemia Cell Culture Implantation Subcutaneous or Intravenous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment and Measurement Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with N4-Acyl-ara-C, Ara-C, or Vehicle Control Randomization->Treatment Monitoring Monitoring of Tumor Growth, Body Weight, and Survival Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume, Survival, and Toxicity Assessment Monitoring->Endpoint

Caption: Workflow for preclinical xenograft studies.

References

Safety Operating Guide

Navigating the Safe Disposal of N4-Methylarabinocytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

Based on safety guidelines for similar nucleoside analogs, the following PPE should be worn at all times when handling N4-Methylarabinocytidine:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used, or work should be conducted within a certified chemical fume hood.

Quantitative Data Summary for Cytidine (B196190) Analogs

While specific quantitative data for this compound is limited, the following table summarizes general information for cytidine analogs to inform safe handling and disposal practices.

PropertyGeneral Information for Cytidine Analogs
Physical State Typically a solid powder.[2]
Solubility Varies; some are soluble in water or other solvents like DMSO.
Primary Hazards As a class of compounds, nucleoside analogs can have antimetabolic and cytotoxic properties.[1] The specific toxicity of this compound is not well-documented.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Combustion Products May include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Experimental Workflow for Safe Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of a potentially hazardous research chemical like this compound.

cluster_handling Chemical Handling cluster_waste_collection Waste Segregation & Collection cluster_disposal_procedure Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in a Controlled Environment (e.g., Fume Hood) A->B C Segregate Waste Streams (Liquid, Solid, Sharps) B->C Generate Waste E Aqueous Waste C->E F Solvent Waste C->F G Contaminated Solid Waste C->G H Contaminated Sharps C->H D Use Designated, Labeled, and Leak-Proof Waste Containers I Complete Hazardous Waste Tag D->I E->D F->D G->D H->D J Store Waste in a Designated Satellite Accumulation Area I->J K Arrange for Pickup by Institutional EHS J->K L Licensed Hazardous Waste Facility K->L Final Disposal

Caption: Workflow for Safe Handling and Disposal of Potentially Hazardous Research Chemicals.

Step-by-Step Disposal Procedures

Due to the lack of specific hazard data, this compound and any materials contaminated with it should be treated as hazardous waste. Do not dispose of this compound in the regular trash or down the sanitary sewer. All waste must be collected for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]

Disposal of Liquid Waste

This procedure applies to any solutions containing this compound.

  • Containerization: Pour the liquid waste into a designated, leak-proof, and sealable container specifically for liquid hazardous waste. Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the solvent system and its approximate concentration, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Disposal of Solid Waste

This procedure applies to unused or expired this compound powder, as well as contaminated labware such as pipette tips, tubes, and gloves.

  • Containerization: Collect all solid waste in a designated, durable, and sealable container for solid hazardous waste. For items with sharp edges, a puncture-resistant container should be used.

  • Labeling: Affix a "Hazardous Waste" label to the container, listing "this compound contaminated debris" as the contents.

  • Storage: Store the sealed container in the designated satellite accumulation area.

  • Pickup: Schedule a pickup with your institution's EHS department.

Disposal of Empty Containers

The original product container must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: For reusable glassware, perform a triple rinse. The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses can typically be disposed of down the drain, but it is crucial to consult your local EHS guidelines.

  • Container Disposal: After triple rinsing and allowing it to air dry, deface or remove the original label. The container can then be disposed of according to your institution's policies for clean lab glass or plastic.

  • Original Container as Waste: If not triple-rinsed, the empty container must be treated as solid hazardous waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.